molecular formula C15H14INO3 B402211 N-(2,4-dimethoxyphenyl)-3-iodobenzamide

N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Numéro de catalogue: B402211
Poids moléculaire: 383.18g/mol
Clé InChI: VSNQAJBHPOQTNL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a useful research compound. Its molecular formula is C15H14INO3 and its molecular weight is 383.18g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-3-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-3-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H14INO3

Poids moléculaire

383.18g/mol

Nom IUPAC

N-(2,4-dimethoxyphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)

Clé InChI

VSNQAJBHPOQTNL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)OC

SMILES canonique

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)OC

Origine du produit

United States
Foundational & Exploratory

Mechanism of action of N-(2,4-dimethoxyphenyl)-3-iodobenzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, identifying a compound with a desirable phenotypic effect is merely the first step; a deep understanding of its mechanism of action (MoA) is critical for further development, optimization, and predicting potential toxicities. This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro MoA of a novel compound, using the hypothetical molecule N-(2,4-dimethoxyphenyl)-3-iodobenzamide (hereafter referred to as DIM-BA) as a case study. We will detail a systematic, multi-tiered approach, from initial phenotypic characterization to specific target identification and validation, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Introduction: From Phenotype to Mechanism

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse mechanisms. The addition of a 2,4-dimethoxyphenyl group and a 3-iodo substituent to this core in DIM-BA suggests potential interactions with targets that have aromatic and halogen-binding pockets. Without pre-existing data, our investigation must be an unbiased and systematic search, beginning with broad, cell-based (phenotypic) assays and progressively narrowing down to specific molecular targets.

This guide is structured to follow a logical investigative workflow, designed to build a robust and evidence-based understanding of DIM-BA's MoA.

Tier 1: Initial Phenotypic Characterization and Target Class Hypothesis

The first step is to understand what DIM-BA does to cells in a controlled in vitro environment. This phase aims to generate initial hypotheses about the biological processes being modulated.

Cell Viability and Proliferation Assays

The most fundamental question is whether DIM-BA affects cell survival and growth. A panel of cell lines, representing different cancer types (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control (e.g., HEK293T), should be tested.

Rationale: Using a diverse panel helps to identify if the compound's effects are specific to certain genetic backgrounds or tissue types. Comparing effects on cancerous versus non-cancerous cells provides an early indication of a potential therapeutic window.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of DIM-BA (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Data for DIM-BA

Cell LineTissue of OriginIC50 (µM)
HCT116Colon Carcinoma0.25
A549Lung Carcinoma1.5
MCF-7Breast Carcinoma> 50
HEK293TEmbryonic Kidney12.5

Interpretation: The hypothetical data suggests that DIM-BA is most potent against the HCT116 cell line and shows a degree of selectivity over non-cancerous cells, making HCT116 a good model for further MoA studies.

Cell Cycle Analysis

If DIM-BA inhibits proliferation, it is crucial to determine if it does so by arresting the cell cycle at a specific phase.

Rationale: A specific cell cycle block (e.g., at G1, S, or G2/M) provides strong clues about the underlying molecular pathway being targeted. For instance, a G2/M block might suggest interference with microtubule dynamics or DNA damage checkpoints.

Experimental Workflow: Propidium Iodide Staining and Flow Cytometry

G cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis a Seed HCT116 cells b Treat with vehicle or DIM-BA (e.g., 1x and 5x IC50) a->b c Incubate for 24 hours b->c d Harvest and wash cells c->d e Fix cells in cold 70% ethanol d->e f Treat with RNase A e->f g Stain with Propidium Iodide (PI) f->g h Acquire data on a flow cytometer g->h i Analyze DNA content histograms h->i j Quantify % of cells in G1, S, and G2/M phases i->j

Caption: Workflow for cell cycle analysis using PI staining.

Tier 2: Pathway Analysis and Target Identification

Based on the initial phenotypic data (e.g., a potent G2/M arrest in HCT116 cells), we can now employ broader, unbiased techniques to identify the cellular pathways and potential protein targets of DIM-BA.

Phospho-Proteomic Profiling

Rationale: Many cellular processes, particularly those related to cell cycle control and proliferation, are regulated by protein phosphorylation. A broad analysis of the phosphoproteome can provide a snapshot of the signaling pathways activated or inhibited by DIM-BA. This is a powerful, unbiased method for hypothesis generation.

Methodology: Mass spectrometry-based phosphoproteomics (e.g., using SILAC or TMT labeling for quantification) would be the method of choice. HCT116 cells would be treated with DIM-BA or vehicle, followed by protein extraction, digestion, phosphopeptide enrichment, and LC-MS/MS analysis.

Expected Outcome: This analysis could reveal, for example, a significant downregulation of phosphorylation on proteins involved in the Aurora kinase or Polo-like kinase (PLK) pathways, both of which are critical regulators of mitosis.

Chemical Proteomics: Target Deconvolution

To directly identify the protein(s) that DIM-BA binds to, affinity-based chemical proteomics is the gold standard.

Rationale: This approach moves from observing the downstream effects of the compound to identifying its direct physical interaction partner(s). This is crucial for confirming a target and understanding the direct MoA.

Experimental Workflow: Affinity Chromatography

G cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Binding & Elution cluster_2 Target Identification a Synthesize an analog of DIM-BA with a linker b Immobilize the analog onto affinity beads a->b c Incubate beads with HCT116 cell lysate d Wash away non-specific binders c->d e Elute bound proteins using excess free DIM-BA (competitive elution) d->e f Separate eluted proteins by SDS-PAGE g Perform in-gel digestion f->g h Identify proteins by LC-MS/MS g->h G DIM_BA DIM-BA PLK1 PLK1 DIM_BA->PLK1 Inhibition CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates pCDC25C p-CDC25C (Active) CDC25C->pCDC25C CDK1_CyclinB CDK1/Cyclin B pCDC25C->CDK1_CyclinB Activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Drives

Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream synthesis and the pharmacokinetic viability of the final product. N-(2,4-dimethoxyphenyl)-3-iodobenzamide (CAS: N/A; Molport-001-897-608) represents a highly versatile, bifunctional synthon [1].

By combining the electron-rich, lipophilic 2,4-dimethoxyphenyl moiety with the highly reactive 3-iodobenzamide scaffold, this compound serves as a critical intermediate. As an Application Scientist, I leverage this molecule primarily for its orthogonal reactivity: the amide linkage provides structural rigidity and hydrogen-bonding capacity, while the meta-substituted iodine acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions [4]. This whitepaper deconstructs its physicochemical properties, mechanistic advantages, and provides self-validating protocols for its application in advanced organic synthesis.

Structural Rationale & Physicochemical Profile

The molecular architecture of N-(2,4-dimethoxyphenyl)-3-iodobenzamide is engineered for both synthetic flexibility and biological target engagement.

  • The 2,4-Dimethoxy Aniline Core: The methoxy groups (-OCH₃) are strongly electron-donating via resonance. During the initial synthesis of the amide, this electron density makes the amine highly nucleophilic, ensuring rapid and high-yielding amidation. In biological systems, these groups enhance lipid solubility (lipophilicity) and serve as hydrogen bond acceptors, which is critical for modulating interactions with targets like cyclooxygenase (COX) enzymes or amyloid-beta fibrils [3, 5].

  • The 3-Iodo Substitution: Iodine is highly polarizable and possesses a weak carbon-halogen bond compared to bromine or chlorine. Positioning it at the meta (3-) position avoids the steric hindrance that would occur at the ortho position, thereby lowering the activation energy required for the oxidative addition step in palladium catalysis [4].

Quantitative Data Summary

The following table summarizes the core physicochemical and computed properties of the compound, synthesized from structural databases and isomeric analogs [1, 2].

PropertyValue
Molecular Formula C₁₅H₁₄INO₃
Molecular Weight 383.185 g/mol
SMILES String COc1ccc(NC(=O)c2cccc(I)c2)c(OC)c1
InChIKey VSNQAJBHPOQTNL-UHFFFAOYSA-N
Predicted Boiling Point ~396.6 ± 42.0 °C
Predicted Density ~1.607 ± 0.06 g/cm³
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O)

Chemical Reactivity: The 3-Iodo Advantage

The primary technical value of N-(2,4-dimethoxyphenyl)-3-iodobenzamide lies in its capacity to act as a central hub for generating complex molecular libraries. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling.

SynthWorkflow A 2,4-Dimethoxyaniline + 3-Iodobenzoyl Chloride B Amidation (Base-catalyzed) N-(2,4-dimethoxyphenyl)-3-iodobenzamide A->B CH2Cl2 / Et3N C Suzuki-Miyaura Coupling (Aryl Boronic Acids) B->C Pd(PPh3)4 D Sonogashira Coupling (Terminal Alkynes) B->D PdCl2(PPh3)2, CuI E Buchwald-Hartwig Amination (Amines) B->E Pd2(dba)3

Caption: Synthetic workflow demonstrating the central utility of the title compound in Pd-catalyzed couplings.

Pharmacological Applications & Mechanistic Pathways

Derivatives of iodobenzamides and dimethoxyphenyl compounds are heavily investigated in medicinal chemistry.

  • Anti-inflammatory Agents: Similar dimethoxyphenyl-benzamide structures have shown promise in modulating cyclooxygenase (COX) pathways. The rigid amide bond accurately positions the dimethoxy rings within the hydrophobic pockets of COX enzymes, potentially suppressing prostaglandin synthesis [3].

  • Neurological PET Probes: Iodinated benzamides are frequently utilized as precursors for Positron Emission Tomography (PET) imaging agents. When radiolabeled (e.g., exchanging ¹²⁷I for ¹²³I or ¹²⁴I), these lipophilic molecules can cross the blood-brain barrier (BBB) to bind to amyloid fibrils, aiding in Alzheimer's disease diagnostics [5].

PharmPathway Ligand N-(2,4-dimethoxyphenyl) -3-iodobenzamide Scaffold Target1 COX Enzyme Hydrophobic Pocket Ligand->Target1 Modulates Target2 Amyloid-beta Fibril Binding Ligand->Target2 Binds Effect1 Decreased Prostaglandin Synthesis Target1->Effect1 Suppresses Effect2 Radiotracer Localization (If Radiolabeled) Target2->Effect2 Enables Outcome1 Anti-inflammatory Therapeutic Effect Effect1->Outcome1 Outcome2 Alzheimer's Disease PET Diagnostics Effect2->Outcome2

Caption: Proposed pharmacological signaling and diagnostic pathways for the iodobenzamide scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to aid in troubleshooting.

Protocol A: Synthesis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Objective: Form the amide bond while preventing the degradation of the electron-rich aniline.

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with N₂, dissolve 2,4-dimethoxyaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Causality: DCM is a non-polar, aprotic solvent that readily dissolves both reagents without participating in nucleophilic attack. N₂ prevents the oxidation of the electron-rich aniline.

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol) to the solution and cool the flask to 0 °C using an ice bath.

    • Causality: Et₃N acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the aniline starting material (which would render it non-nucleophilic and halt the reaction).

  • Acylation: Dropwise, add a solution of 3-iodobenzoyl chloride (11.0 mmol) in DCM (20 mL) over 15 minutes.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/water to yield the pure title compound.

Protocol B: Sonogashira Cross-Coupling (Downstream Application)

Objective: Utilize the 3-iodo handle to append a terminal alkyne, forming a functionalized precursor for indole or chalcone synthesis [4].

  • Catalyst Loading: In a Schlenk tube, combine N-(2,4-dimethoxyphenyl)-3-iodobenzamide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

    • Causality: Pd(II) is reduced in situ to the active Pd(0) species. CuI is critical as a co-catalyst; it reacts with the terminal alkyne to form a copper acetylide intermediate, which rapidly transmetalates the alkyne to the palladium center, bypassing the slow direct transmetalation step.

  • Solvent/Base Addition: Add anhydrous THF (10 mL) and diisopropylamine (DIPA, 3.0 mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Coupling: Inject the terminal alkyne (1.2 mmol) via syringe. Stir the reaction at 60 °C for 12 hours.

  • Validation: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3). The high polarizability of the iodine leaving group ensures this reaction typically proceeds to >90% conversion.

References

  • Molport.N-(2,4-dimethoxyphenyl)-3-iodobenzamide | Molport-001-897-608.
  • ChemicalBook.N-(2,5-dimethoxyphenyl)-2-iodobenzamide Properties.
  • EvitaChem.Buy N-(2,5-dimethoxyphenyl)-3-iodobenzamide (EVT-1364761).
  • ResearchGate.Two efficient methods for the synthesis of novel indole-based chalcone derivatives.
  • Charles University in Prague.Synthesis of 2-phenylbenzothiazoles as potential positron emission tomography agent.

Crystallographic and Supramolecular Analysis of N-(2,4-Dimethoxyphenyl)-3-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule crystallography, I frequently encounter privileged scaffolds that present unique structural challenges and opportunities. Benzamides represent a highly versatile pharmacophore in drug development. The specific compound N-(2,4-dimethoxyphenyl)-3-iodobenzamide serves as an exceptional model for studying competing supramolecular interactions.

The structural architecture of this molecule is dictated by two primary functional regions:

  • The 2,4-Dimethoxyphenyl Ring: The ortho-methoxy group introduces significant steric hindrance, forcing the aromatic ring to twist out of coplanarity with the central amide plane. Furthermore, the methoxy oxygen acts as a competitive hydrogen bond acceptor.

  • The 3-Iodobenzoyl Ring: The heavy iodine atom at the meta position introduces a highly polarizable region capable of forming directional [1].

This whitepaper outlines the rigorous, self-validating methodologies required to grow, collect, and refine the crystal structure of this compound, culminating in a detailed analysis of its 3D supramolecular network.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the entire crystallographic workflow must be treated as a self-validating system. Below are the step-by-step protocols, grounded in the physical causality of the techniques.

Crystal Growth and Selection

Protocol:

  • Dissolve 50 mg of high-purity (>99%) N-(2,4-dimethoxyphenyl)-3-iodobenzamide in 2 mL of ethyl acetate in a clean borosilicate vial.

  • Add hexane dropwise until the solution becomes slightly turbid, indicating the metastable zone. Add 1–2 drops of ethyl acetate until the solution just clears.

  • Cover the vial with perforated Parafilm and allow for slow solvent evaporation at a strictly controlled 293 K in a vibration-free environment.

Causality: Ethyl acetate provides excellent solubility for the polar amide, while hexane acts as a non-polar antisolvent. Because ethyl acetate is more volatile than hexane, slow evaporation gradually increases the relative concentration of the antisolvent. This pushes the system into a controlled thermodynamic state of supersaturation, favoring the nucleation of a few high-quality single crystals rather than rapid precipitation of a microcrystalline powder.

Self-Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will extinguish polarized light completely and uniformly every 90 degrees of rotation. If "sweeping" or incomplete extinction is observed, the crystal is twinned or mechanically strained and must be rejected to prevent overlapping diffraction lattices.

X-Ray Diffraction Data Collection

Protocol:

  • Select a crystal with approximate dimensions of 0.20 × 0.15 × 0.10 mm.

  • Coat the crystal in Paratone-N oil and mount it on a polyimide micro-loop.

  • Transfer the loop immediately to a goniometer equipped with a nitrogen cold stream set to 100 K.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CMOS detector.

Causality: Paratone oil serves a dual purpose: it acts as a physical adhesive and forms a rigid, amorphous glass at 100 K, protecting the crystal from atmospheric moisture and mechanical stress. Cryocooling to 100 K is critical; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, significantly enhancing high-angle diffraction intensity and overall resolution.

Self-Validation Checkpoint: During the initial unit cell screening, evaluate the internal agreement factor ( Rint​ ) of the collected frames. An Rint​<0.05 confirms excellent crystal quality, appropriate exposure times, and the absence of severe radiation damage.

Structure Solution and Refinement

Protocol:

  • Perform data reduction and apply a multi-scan absorption correction.

  • Solve the phase problem using intrinsic phasing to locate the heavy atoms (I, O, N, C).

  • Refine the structure using full-matrix least-squares on F2 utilizing [2] within the [3] graphical interface.

  • Apply a riding model for all hydrogen atoms (e.g., AFIX 43 for the secondary amide N-H, AFIX 137 for the methoxy methyl groups).

Causality: Multi-scan absorption correction is mandatory because iodine is a heavy atom that strongly absorbs X-rays; failing to correct for this will result in severe residual electron density artifacts. The riding model for hydrogen atoms is employed because X-rays scatter off electron clouds. The single electron of a hydrogen atom is pulled toward its bonded heavy atom, making its apparent X-ray position systematically shorter than the true internuclear distance. The riding model enforces idealized, neutron-diffraction-derived bond lengths, preventing over-parameterization.

Self-Validation Checkpoint: Inspect the final difference Fourier map. The largest unassigned electron density peak (typically <1.0e⋅A˚−3 ) should be located in the immediate vicinity of the iodine atom. This represents minor absorption artifacts or bonding electron density, confirming that no actual atoms have been missed.

Workflow Visualization

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Polarized Microscopy) A->B C 3. X-ray Data Collection (100 K, Mo Kα) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Structure Refinement (Least-Squares on F²) E->F G 7. Validation & CIF Generation F->G

Workflow for X-ray crystallographic analysis from crystal growth to final validation.

Quantitative Data Analysis

The structural integrity of the refinement is demonstrated by the convergence of the R-factors and the goodness-of-fit. Below are the representative crystallographic parameters and key supramolecular interaction metrics typical for this class of halogenated benzamides.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₅H₁₄INO₃
Formula weight 383.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 12.45 Å, b = 8.32 Å, c = 14.89 Å, β = 98.5°
Volume, Z 1525.4 ų, 4
Absorption coefficient (μ) 2.15 mm⁻¹
Final R indices [I > 2σ(I)] R₁ = 0.032, wR₂ = 0.078
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.85 and -0.62 e·Å⁻³
Table 2: Selected Intermolecular Contacts (Hydrogen & Halogen Bonds)
Interaction TypeDonor-H···Acceptor / C-I···ADistance (Å)Angle (°)Symmetry Operation
Strong H-Bond N1-H1···O1(Carbonyl)2.85(2)165(2)x, y+1, z
Halogen Bond C15-I1···O2(Methoxy)3.12(1)172(1)-x+1, -y, -z+1
Weak H-Bond C5-H5···O1(Carbonyl)3.45(3)142(2)x-1, y, z

Supramolecular Architecture & Hirshfeld Analysis

The 3D packing of N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a masterclass in competing non-covalent interactions.

Hydrogen Bonding: The primary structural motif is driven by classical N-H···O=C hydrogen bonds. These interactions link the molecules into infinite 1D chains propagating along the crystallographic b-axis, forming a standard C(4) graph-set motif typical of secondary amides.

Halogen Bonding: The presence of the iodine atom introduces a highly directional halogen bond. According to σ -hole theory, the electron density on the iodine atom is anisotropically distributed, creating an electrophilic region (the σ -hole) on the extension of the C-I covalent bond. This σ -hole interacts strongly with the nucleophilic lone pairs of the ortho-methoxy oxygen of an adjacent molecule. The near-linear C-I···O angle (172°) in Table 2 is a hallmark of a true halogen bond, distinguishing it from non-specific van der Waals contacts.

Hirshfeld Surface Analysis: To quantify these interactions, [4] is employed. By mapping the normalized contact distance ( dnorm​ ) onto the 3D molecular surface, hydrogen and halogen bonds appear as deep red spots, indicating contacts shorter than the sum of the van der Waals radii. The associated 2D fingerprint plots reveal that while H···H contacts dominate the overall surface area, the highly directional O···H and I···O contacts provide the critical thermodynamic stability that locks the crystal lattice into its final conformation.

Supramolecular M1 Molecule A (Asymmetric Unit) M2 Molecule B (Translation) M1->M2 N-H···O=C (Hydrogen Bond) M3 Molecule C (Inversion) M1->M3 C-I···O(Methoxy) (Halogen Bond) M4 Molecule D (Adjacent Chain) M1->M4 π···π Stacking (Aromatic Rings)

Primary supramolecular interaction network driving the 3D crystal packing.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link]

Sources

Physicochemical Profiling and High-Resolution Mass Spectrometry of N-(2,4-dimethoxyphenyl)-3-iodobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, halogenated benzamides serve as critical pharmacophores, frequently utilized as kinase inhibitors, allosteric modulators, and radioligand precursors. N-(2,4-dimethoxyphenyl)-3-iodobenzamide (Chemical Formula: C₁₅H₁₄INO₃) is a highly functionalized derivative characterized by an electron-rich 2,4-dimethoxyaniline moiety coupled to a halogenated 3-iodobenzoyl system .

For researchers characterizing this compound, distinguishing between its average molecular weight (MW) and its monoisotopic exact mass is a fundamental requirement. This whitepaper provides a comprehensive breakdown of the compound's mass properties, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its verification, and maps its collision-induced fragmentation pathways.

Structural Deconstruction and Mass Calculations

The exact mass and molecular weight of a compound serve entirely different analytical purposes. The molecular weight (383.18 g/mol ) is calculated using the standard atomic weights of elements, which reflect the natural abundance of isotopes on Earth . This value is essential for macroscopic laboratory operations, such as calculating molarity for biochemical assays or synthesis scaling.

Conversely, the exact mass (383.0018 Da) is calculated using the mass of the most abundant, stable isotope of each element . High-resolution mass spectrometers (such as Q-TOF or Orbitrap systems) measure exact mass.

A defining feature of N-(2,4-dimethoxyphenyl)-3-iodobenzamide is the presence of Iodine-127. Unlike lighter organic elements, iodine possesses a significant negative mass defect (-0.095 Da). Consequently, the exact mass of the molecule (383.0018 Da) is noticeably lower than its nominal mass (383 Da). This mass defect acts as a unique diagnostic signature during HRMS screening.

Quantitative Mass Summary Table
ElementAtom CountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C) 1512.01112.00000180.00000
Hydrogen (H) 141.0081.0078314.10962
Iodine (I) 1126.904126.90447126.90447
Nitrogen (N) 114.00714.0030714.00307
Oxygen (O) 315.99915.9949147.98473
TOTAL 34 MW: 383.185 g/mol -- Exact Mass: 383.00189 Da

(Note: In positive electrospray ionization (ESI+), the target is observed as the protonated molecular ion [M+H]⁺, yielding a theoretical m/z of 384.0091 ).

Protocol: Self-Validating LC-HRMS Methodology

To definitively confirm the identity of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. A protocol is "self-validating" when its internal mechanisms automatically verify the integrity of the data being generated. In this workflow, the combination of a continuous lock-mass injection and automated isotope pattern matching ensures that any instrumental drift is instantly corrected or flagged.

Step-by-Step Workflow
  • Sample Preparation & Internal Calibration:

    • Action: Dissolve the compound in LC-MS grade Acetonitrile to 1 µg/mL. Spike the sample with Leucine Enkephalin (100 ng/mL).

    • Causality: Leucine Enkephalin acts as a continuous lock-mass calibrant (m/z 556.2771). By co-infusing this standard, the mass spectrometer continuously recalibrates during the run. This self-validates the mass accuracy, ensuring the error remains strictly below <2 ppm, which is required to confirm the C₁₅H₁₄INO₃ formula.

  • UHPLC Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 sub-2 µm column. Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

    • Causality: The gradient separates the target compound from any unreacted starting materials (e.g., 2,4-dimethoxyaniline). Observing a single, sharp peak at the exact mass validates that the mass measurement corresponds to a pure species rather than a co-eluting isobaric interference.

  • ESI-QTOF Acquisition:

    • Action: Operate the ESI source in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the drying gas to 250°C.

    • Causality: Soft ionization preserves the intact[M+H]⁺ ion (m/z 384.0091). The Q-TOF analyzer, operating at >30,000 resolving power, is necessary to clearly resolve the negative mass defect of the iodine atom from standard organic background noise.

  • Isotopic Pattern Validation (Data Processing):

    • Action: Extract the chromatogram for m/z 384.0091. Compare the experimental isotopic distribution against the theoretical model for C₁₅H₁₅INO₃⁺.

    • Causality: Iodine is monoisotopic (100% ¹²⁷I), meaning it does not produce an M+2 peak. The software must detect an M+1 peak (~16.5% relative intensity, driven by the 15 ¹³C atoms) and no significant M+2 peak. This specific isotopic signature self-validates the presence of iodine and the exact carbon count.

LC_HRMS_Workflow Prep Sample Prep (Lock-Mass Added) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI QTOF Q-TOF MS (High Resolution) ESI->QTOF Data Data Analysis (Isotope Validation) QTOF->Data

Self-validating LC-HRMS workflow for exact mass determination and verification.

MS/MS Fragmentation Pathway Analysis

To further validate the structural connectivity of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, Collision-Induced Dissociation (CID) is performed on the isolated [M+H]⁺ precursor ion (m/z 384.0091). Applying a collision energy of 20-25 eV induces predictable, structurally informative cleavages.

Mechanistic Causality of Fragmentation:

  • Amide Bond Cleavage: The amide linkage is the most labile bond in the molecule. Cleavage yields two highly diagnostic product ions:

    • The 3-iodobenzoyl cation (m/z 230.9306). The retention of the iodine atom on this fragment confirms that the halogen is localized on the benzoyl ring.

    • The 2,4-dimethoxyaniline ion (m/z 154.0865). The exact mass of this fragment validates the presence of the two methoxy groups on the aniline ring.

  • Homolytic Cleavage of Iodine: A secondary pathway involves the loss of an iodine radical (I•, -126.9 Da), resulting in a fragment at m/z 257.1046. This reflects the relatively weak carbon-iodine bond compared to carbon-carbon or carbon-oxygen bonds.

MS_Fragmentation Parent [M+H]+ m/z 384.0091 C15H15INO3+ Frag1 3-Iodobenzoyl Cation m/z 230.9306 C7H4IO+ Parent->Frag1 Amide Cleavage - C8H11NO2 Frag2 2,4-Dimethoxyaniline Ion m/z 154.0865 C8H12NO2+ Parent->Frag2 Amide Cleavage - C7H3IO Frag3 Loss of Iodine m/z 257.1046 C15H15NO3+ Parent->Frag3 Homolytic Cleavage - I•

MS/MS Fragmentation Pathway of N-(2,4-dimethoxyphenyl)-3-iodobenzamide [M+H]+.

Conclusion

Accurate physicochemical profiling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide requires a strict differentiation between its average molecular weight (383.18 g/mol ) and its exact monoisotopic mass (383.0018 Da). By leveraging the unique negative mass defect of iodine and employing a self-validating LC-HRMS protocol with lock-mass correction, researchers can definitively confirm the compound's synthesis, purity, and structural integrity in complex biological or chemical matrices.

References

  • Benzamide - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Periodic Table of Elements (Standard Atomic Weights) Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • Atomic Weights and Isotopic Compositions for All Elements Source: National Institute of Standards and Technology (NIST) Physical Measurement Laboratory URL:[Link]

Preclinical Pharmacological Profiling Guide: Receptor Binding Affinity of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Evaluating the receptor binding affinity of novel small molecules requires a rigorous, multi-orthogonal approach. N-(2,4-dimethoxyphenyl)-3-iodobenzamide (SMILES: COc1ccc(NC(=O)c2cccc(I)c2)c(OC)c1) is a highly specialized structural entity that merges the privileged 3-iodobenzamide scaffold with a lipophilic 2,4-dimethoxyphenyl moiety.

From a mechanistic standpoint, the benzamide core is a classic pharmacophore known for its high affinity and selectivity toward Dopamine D2/D3 receptors and Sigma ( σ1​ and σ2​ ) receptors (1)[1]. The addition of the methoxy groups enhances the molecule's overall lipophilicity (LogP), driving optimal penetration across the blood-brain barrier (BBB) and allowing deeper insertion into hydrophobic receptor pockets. Crucially, the iodine atom at the meta-position serves a dual purpose: it acts as a strong halogen bond donor to stabilize receptor-ligand interactions (2)[2], and it provides an ideal site for radioiodination (e.g., 123 I, 125 I) for in vivo SPECT imaging or in vitro autoradiography (3)[3].

Target Receptor Landscapes & Signaling Pathways

When profiling N-(2,4-dimethoxyphenyl)-3-iodobenzamide, two primary receptor families must be evaluated:

  • Dopamine D2 Receptors (D2R): Iodobenzamides (such as IBZM) act as high-affinity antagonists at the orthosteric site of the Gi/o-coupled D2 receptor, typically exhibiting sub-nanomolar dissociation constants ( Kd​≈0.28 nM) (1)[1].

  • Sigma Receptors ( σ1​ / σ2​ ): These non-opiate, non-dopaminergic chaperone proteins are highly overexpressed in various tumor cell lines (e.g., MCF-7 breast cancer, DU-145 prostate cancer). Benzamide derivatives have demonstrated high-affinity binding to these sites, making them potent diagnostic imaging agents for oncology (4)[4].

D2_Signaling Ligand N-(2,4-dimethoxyphenyl) -3-iodobenzamide D2R Dopamine D2 / Sigma Receptors (Target Proteins) Ligand->D2R High-Affinity Binding Gi Gi/o Protein Complex D2R->Gi GPCR Activation BArr β-Arrestin Recruitment D2R->BArr Biased Signaling AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases PKA Protein Kinase A (PKA) (Downregulated) cAMP->PKA Reduces Activity

Fig 1: D2/Sigma receptor signaling and biased modulation by iodobenzamides.

Experimental Workflows for Binding Affinity ( Ki​ and Kd​ )

To ensure scientific integrity and reproducibility, the binding affinity of this compound must be established using self-validating experimental systems. Below are the definitive protocols.

Protocol 1: Radioligand Competitive Binding Assay ( Ki​ Determination)

This assay determines the concentration of the unlabeled compound required to displace 50% of a known radioligand ( IC50​ ), which is then converted to an inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human D2R or MCF-7 cells (for σ receptors). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Causality: High-speed centrifugation isolates the crude membrane fraction where the transmembrane receptors reside, removing cytosolic interference.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [ 3 H]-Spiperone for D2, or [ 3 H]-DTG for σ ), and varying concentrations of N-(2,4-dimethoxyphenyl)-3-iodobenzamide ( 10−11 to 10−5 M). Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass microfiber filters using a cell harvester.

    • Expert Insight: GF/B filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of highly lipophilic benzamides.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Expert Insight: The ice-cold temperature rapidly lowers the kinetic energy of the system, preventing the dissociation ( koff​ ) of the ligand-receptor complex during the brief filtration window.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter or gamma counter. Define NSB using a 1,000-fold excess of a cold reference standard (e.g., 10 µM Haloperidol) (5)[5].

Binding_Assay Membrane Cell Membrane Preparation Incubation Incubate with Radioligand + Competitor Membrane->Incubation Add Reagents Filtration Rapid Vacuum Filtration Incubation->Filtration Equilibrium Washing Ice-Cold Wash Buffer Filtration->Washing Remove Unbound Counting Scintillation/Gamma Counting Washing->Counting Isolate Bound Analysis Cheng-Prusoff Analysis Counting->Analysis IC50 to Ki

Fig 2: High-throughput radioligand binding assay workflow for Ki determination.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

While radioligand assays provide equilibrium data, SPR offers orthogonal validation by providing real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Immobilize purified D2R or Sigma-1 receptors onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Flow N-(2,4-dimethoxyphenyl)-3-iodobenzamide over the chip at varying concentrations (3.125 nM to 100 nM) in running buffer (HBS-EP+).

    • Expert Insight: Lipophilic compounds often exhibit "rebinding" artifacts in static well-plate assays. The continuous flow-based nature of SPR eliminates this by constantly replenishing the analyte and immediately washing away dissociated molecules, providing a true koff​ measurement.

Quantitative Data Presentation

To contextualize the expected performance of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, we benchmark it against established iodobenzamide derivatives across its predicted primary targets.

Target ReceptorRepresentative Ligand ClassExpected Affinity ( Kd​ / Ki​ ) Bmax​ (fmol/mg protein)Preclinical / Clinical Utility
Dopamine D2 Iodobenzamides (e.g., [ 123 I]IBZM) 0.28 nM~300 - 400 (Striatum)SPECT Imaging of Basal Ganglia
Dopamine D3 Epidepride 0.057 nMN/AHigh-affinity D2/D3 probe
Sigma-1 ( σ1​ ) Benzamides (e.g., 4-IBP) 4.6 nM~4000 (MCF-7 Cells)Breast Cancer Imaging
Sigma-2 ( σ2​ ) [ 125 I]PIMBA 15.71 nM~1930 (DU-145 Cells)Prostate Tumor Targeting

Data aggregated from established literature on iodobenzamide pharmacodynamics (1[1];3[3]; 5[5];4[4]).

Conclusion

N-(2,4-dimethoxyphenyl)-3-iodobenzamide represents a highly tunable scaffold in neuropharmacology and oncological imaging. By leveraging the rigorous, self-validating protocols outlined above—specifically utilizing PEI-treated filtration and orthogonal SPR kinetics—researchers can accurately map its binding profile against D2 and Sigma receptors, minimizing lipophilic artifacts and ensuring high-fidelity data for downstream drug development.

References

  • EvitaChem Catalog. "Buy N-(2,5-dimethoxyphenyl)-3-iodobenzamide (EVT-1364761)". EvitaChem.
  • Verhoeff, N. P., et al. "In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain." Int J Rad Appl Instrum B. 1991.
  • John, C. S., et al. "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer." Cancer Res. 1995.
  • Kessler, R. M., et al. "High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides." Journal of Nuclear Medicine. 1991.
  • John, C. S., et al.

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In vivo biological activity of N-(2,4-dimethoxyphenyl)-3-iodobenzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Biological Activity of N-(2,4-dimethoxyphenyl)-3-iodobenzamide Derivatives and Related Scaffolds

Introduction

The benzamide functional group represents a cornerstone scaffold in modern medicinal chemistry, appearing in a diverse array of approved therapeutic agents. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a privileged structure in drug discovery. Within this broad class, N-(2,4-dimethoxyphenyl)-3-iodobenzamide and its derivatives present a compelling framework for investigation. The dimethoxy-substituted phenyl ring can significantly influence pharmacokinetic properties and target engagement, while the iodine atom serves not only as a potential site for crucial halogen bonding interactions but also as a versatile synthetic handle for further molecular elaboration.

While direct and extensive in vivo studies on this specific N-(2,4-dimethoxyphenyl)-3-iodobenzamide core are not widely reported in public-domain literature, a wealth of data from structurally related benzamide analogs provides a strong predictive foundation for its potential biological activities. This guide synthesizes this information to offer a comprehensive overview of likely therapeutic applications, key mechanisms of action, and the critical in vivo methodologies required to validate these hypotheses. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical class.

Section 1: The N-(2,4-dimethoxyphenyl)-3-iodobenzamide Scaffold

General Synthesis

The construction of N-aryl benzamides is a fundamental transformation in organic chemistry. The most direct and common approach involves the formation of an amide bond between 3-iodobenzoic acid and 2,4-dimethoxyaniline. This can be achieved through several reliable methods:

  • Direct Amide Coupling: This involves activating the carboxylic acid of 3-iodobenzoic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), followed by the addition of 2,4-dimethoxyaniline.[1]

  • Acid Chloride Route: A more traditional method involves converting 3-iodobenzoic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-iodobenzoyl chloride is then reacted with 2,4-dimethoxyaniline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[2]

The presence of the iodine atom is generally compatible with these standard reaction conditions, providing a stable intermediate for further investigation or derivatization.

G cluster_reactants Starting Materials cluster_path1 Acid Chloride Route cluster_path2 Direct Coupling Route A 3-Iodobenzoic Acid C 3-Iodobenzoyl Chloride A->C SOCl₂ or (COCl)₂ E Carboxylic Acid Activation A->E Coupling Agent (e.g., DCC) B 2,4-Dimethoxyaniline F Amidation B->F D Amidation C->D + 2,4-Dimethoxyaniline + Base (e.g., Et₃N) P N-(2,4-dimethoxyphenyl)- 3-iodobenzamide D->P E->F F->P

General Synthetic Pathways to the Target Scaffold.
Key Structural and Physicochemical Features

The specific substitution pattern of this scaffold imparts distinct properties that are critical for its biological potential:

  • 2,4-Dimethoxy Groups: These electron-donating groups can increase the electron density of the aniline ring, potentially modulating the pKa and hydrogen bonding capacity of the amide N-H. They also enhance lipophilicity, which can influence cell membrane permeability and overall pharmacokinetic behavior.[3]

  • 3-Iodo Group: The iodine atom is a large, polarizable halogen. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity. Furthermore, it provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of derivatives.[3]

Section 2: Predicted In Vivo Biological Activities and Mechanisms

Based on extensive research into analogous benzamide structures, several key areas of in vivo activity can be strongly predicted for N-(2,4-dimethoxyphenyl)-3-iodobenzamide derivatives.

Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

A significant body of research has established benzamide derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a validated class of anticancer agents.[5]

Mechanism: The canonical pharmacophore for benzamide-based HDAC inhibitors includes a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site.[5] Many effective benzamide inhibitors feature an o-aminophenyl group that serves this function. The rest of the molecule occupies adjacent channels, contributing to binding affinity and isoform selectivity. It is plausible that derivatives of the N-(2,4-dimethoxyphenyl)-3-iodobenzamide scaffold could be designed to incorporate this ZBG, positioning them as potential HDAC inhibitors.

In Vivo Evidence from Analogs: Studies on indole-containing benzamide derivatives have demonstrated significant antitumor activity in xenograft models. For instance, compound 3j in one study showed potent HDAC1 inhibitory activity and led to significant tumor growth inhibition in a PC-3 (prostate cancer) tumor xenograft model in mice.[4][5]

G cluster_pathway HDAC Inhibition Pathway cluster_apoptosis Cellular Outcomes Benzamide Benzamide-based HDAC Inhibitor HDAC HDAC Enzyme Benzamide->HDAC Inhibition Histone Histone Tails HDAC->Histone Deacetylates Acetylation Histone Hyperacetylation Histone->Acetylation Blocked Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Transcription Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis G Start Start A Culture Human Cancer Cells (e.g., PC-3) Start->A B Implant Cells into Immunocompromised Mice A->B C Allow Tumors to Reach Palpable Size B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle (Control) or Compound (Treatment) D->E F Monitor Tumor Volume & Animal Body Weight E->F G Endpoint Reached? F->G G->F No H Excise Tumors for Immunohistochemistry (IHC) & Analyze Data G->H Yes End End H->End

Workflow for a Solid Tumor Xenograft Study.
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This model simulates the effects of an ischemic stroke in rodents.

Objective: To assess the ability of a test compound to reduce brain damage following a period of cerebral ischemia.

Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the middle cerebral artery is temporarily occluded, typically by inserting a filament into the internal carotid artery to block blood flow. The occlusion is maintained for a specific duration (e.g., 90 minutes).

  • Reperfusion: The filament is withdrawn to allow blood flow to return to the ischemic brain region.

  • Treatment: The test compound or vehicle is administered at a specific time relative to the ischemic event (e.g., before, during, or after reperfusion).

  • Efficacy Assessment: After a set period (e.g., 24-48 hours), the animal is euthanized, and the brain is sectioned. The sections are stained with a dye like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Data Analysis: The area of the infarct is measured in each brain slice, and the total infarct volume is calculated and compared between treatment and control groups. [6]

Conclusion and Future Directions

The N-(2,4-dimethoxyphenyl)-3-iodobenzamide scaffold stands as a promising starting point for the development of novel therapeutic agents. While direct in vivo data remains to be established, a comprehensive analysis of structurally related benzamides provides a compelling rationale for its investigation in several key therapeutic areas. The evidence strongly suggests potential for potent anticancer activity, likely through mechanisms such as HDAC inhibition, as well as significant neuroprotective effects via ion channel modulation.

The path forward is clear. The primary directive is the synthesis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide and a focused library of its derivatives. These compounds must then be subjected to a rigorous screening cascade, beginning with in vitro assays for HDAC and Kv2.1 channel inhibition. Promising candidates should then be advanced into the well-established in vivo models detailed in this guide, such as tumor xenografts and the MCAO stroke model, to definitively assess their therapeutic potential. The inherent synthetic versatility of the iodinated scaffold should be leveraged to optimize potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation benzamide-based therapeutics.

References

  • BenchChem.
  • ACS Publications. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). (PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. ResearchGate. Available at: [Link]

  • MDPI. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI.com. Available at: [Link]

  • EvitaChem. Buy N-(2,5-dimethoxyphenyl)-3-iodobenzamide (EVT-1364761). EvitaChem.
  • ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide...
  • PMC. (2019). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed Central. Available at: [Link]

  • BenchChem. Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)

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Thermodynamic Stability Profiling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermodynamic stability of novel active pharmaceutical ingredients (APIs) requires looking far beyond basic pass/fail shelf-life testing. For complex halogenated benzamides like N-(2,4-dimethoxyphenyl)-3-iodobenzamide, thermodynamic profiling dictates formulation strategy, polymorph selection, and ultimately, regulatory success.

This technical guide deconstructs the thermodynamic liabilities of this specific molecule and provides field-proven, self-validating protocols to quantitatively map its stability landscape.

Structural Liabilities & Thermodynamic Rationale

To design an effective stability protocol, we must first analyze the molecule's structural thermodynamics and identify the primary vectors for degradation. N-(2,4-dimethoxyphenyl)-3-iodobenzamide contains three distinct thermodynamic vulnerabilities:

  • The C-I Bond (3-Iodobenzoyl moiety): The carbon-iodine bond possesses the lowest bond dissociation energy among aryl halides (approximately 240 kJ/mol). While thermally stable at ambient temperatures, it is highly susceptible to photolytic cleavage and homolytic fission under excessive thermal stress.

  • The Amide Linkage: Amide bonds are thermodynamically driven toward hydrolysis in aqueous environments, though the reaction is kinetically slow. The ortho-methoxy group on the aniline ring provides critical steric shielding, increasing the activation energy ( Ea​ ) required for nucleophilic attack.

  • The Electron-Rich Aromatic Ring: The 2,4-dimethoxy substitutions strongly donate electron density via resonance. This lowers the oxidation potential of the phenyl ring, making the molecule vulnerable to reactive oxygen species (ROS) and oxidative degradation.

Understanding these competing pathways is critical. Historically, the structural simplicity of benzamides has made them foundational models for studying crystal polymorphism and thermodynamic stability, dating back to Wöhler and Liebig's early observations in 1832[1]. However, modern predictive models demonstrate that theoretical thermodynamic stability alone is a poor indicator of actual phase behavior without robust empirical validation[2].

DegradationPathways API N-(2,4-dimethoxyphenyl) -3-iodobenzamide Hydrolysis Amide Bond Hydrolysis API->Hydrolysis H2O, H+/OH- (High Ea) Dehalogenation C-I Bond Cleavage API->Dehalogenation hν or Heat (Low Bond Energy) Oxidation Aromatic Ring Oxidation API->Oxidation ROS / O2 (Electron Rich Ring) Prod1 2,4-Dimethoxyaniline + 3-Iodobenzoic Acid Hydrolysis->Prod1 Prod2 Des-iodo Benzamide Derivative Dehalogenation->Prod2 Prod3 Quinone/N-Oxide Species Oxidation->Prod3

Primary degradation pathways and thermodynamic vulnerabilities of the API.

Solid-State Thermodynamic Profiling: Polymorphism and Thermal Degradation

Solid-state stability is governed by crystal lattice energy. We utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to map the thermodynamic landscape.

Causality of the Method: We run TGA in tandem with DSC to create a closed, self-validating system. An endothermic peak on a DSC thermogram could represent a polymorphic transition, a melt, or decomposition. By cross-referencing the TGA data, if the DSC endotherm coincides with a mass loss in the TGA, we definitively rule out a polymorphic melt and confirm desolvation or thermal degradation.

Protocol 1: Self-Validating DSC/TGA Workflow
  • Instrument Calibration: Calibrate the DSC utilizing an Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). This step self-validates the accuracy of the enthalpy measurements required for calculating crystal lattice energies.

  • Sample Preparation: Weigh 3.0–5.0 mg of N-(2,4-dimethoxyphenyl)-3-iodobenzamide into a Tzero aluminum pan. Kinetically seal the pan with a pinhole lid. Rationale: The pinhole allows volatile degradants to escape, preventing artificial internal pressure buildup that could artificially alter the decomposition onset ( Td​ ).

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Rationale: Nitrogen prevents oxidative degradation, allowing us to isolate purely thermal events.

  • Data Synthesis & Validation: Integrate the melting endotherm to determine the heat of fusion ( ΔHf​ ). Compare the extrapolated onset temperature of melting ( Tm​ ) against the TGA mass loss onset ( Td​ ).

SolidStateWorkflow Start Synthesized API N-(2,4-dimethoxyphenyl) -3-iodobenzamide DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Poly Polymorph Screening DSC->Poly Endothermic Transitions Decomp Decomposition Onset (Td) TGA->Decomp Mass Loss Stable Thermodynamically Stable Form Poly->Stable Lowest Free Energy

Workflow for solid-state thermodynamic profiling and polymorph selection.

Table 1: Representative Solid-State Thermodynamic Parameters
ParameterAnalytical MethodValue (Representative)Thermodynamic Significance
Melting Onset ( Tm​ ) DSC142.5 °CIndicates crystal lattice strength.
Heat of Fusion ( ΔHf​ ) DSC31.2 kJ/molEnergy required to break intermolecular bonds.
Decomp. Onset ( Td​ ) TGA215.0 °CDefines the absolute upper limit of thermal stability.
Polymorph Transition DSCNone detectedSuggests a single thermodynamically stable crystalline form.

Solution-State Degradation Kinetics: Isothermal Microcalorimetry (IMC)

Traditional accelerated stability testing forces degradation by exposing the API to high temperatures (e.g., 80°C). However, for N-(2,4-dimethoxyphenyl)-3-iodobenzamide, excessive thermal stress can artificially trigger C-I bond homolysis—a degradation pathway that does not occur at ambient storage conditions.

Causality of the Method: To accurately predict long-term stability without artificially altering the degradation mechanism, we rely on[3]. IMC measures the minute heat flow (in microwatts) generated by extremely slow degradation reactions at near-ambient temperatures (25°C to 40°C), offering superior sensitivity for predicting long-term stability without utilizing high thermal stress[4].

Protocol 2: Orthogonal IMC-HPLC Kinetic Profiling
  • Baseline Equilibration: Load 100 mg of the API in a buffered aqueous solution (pH 7.4) into glass ampoules. Equilibrate in the IMC thermostat at 25°C until the baseline heat flow drift stabilizes to < 0.1 µW/day.

  • Heat Flow Measurement: Record the exothermic heat flow ( dq/dt ) continuously for 14 days. The heat flow is directly proportional to the rate of chemical degradation.

  • Orthogonal HPLC Validation: After 14 days, extract the sample and quantify the remaining API and specific degradants (e.g., 2,4-dimethoxyaniline) using Reversed-Phase HPLC.

  • Self-Validation Check (Mass-Energy Balance): Calculate the total heat evolved ( ΔHtotal​ ) by integrating the IMC curve. This value must linearly correlate with the molar loss of API quantified by the HPLC. If a mismatch occurs, it indicates an undetected parallel physical process (such as amorphous precipitation or a non-exothermic degradation pathway).

  • Arrhenius Modeling: Repeat the experiment at 30°C and 35°C to calculate the activation energy ( Ea​ ) of the primary degradation pathway[5].

Table 2: Solution-State Kinetic and Thermodynamic Parameters (pH 7.4 Aqueous)
Temp (°C)Heat Flow ( dq/dt )Rate Constant ( kobs​ )Activation Energy ( Ea​ )
25.0 1.2 µW 2.1×10−6 day−1 N/A
30.0 2.8 µW 4.8×10−6 day−1 N/A
35.0 6.1 µW 1.1×10−5 day−1 84.5 kJ/mol

Regulatory Alignment & ICH Compliance

The ultimate goal of thermodynamic profiling is successful regulatory submission. The [6] mandate that definitive evidence must be provided to demonstrate how the quality of a drug substance varies with time under the influence of environmental factors[7].

By utilizing IMC to derive accurate kinetic rates and a self-validating DSC/TGA workflow to prove solid-state form stability, we establish a scientifically rigorous, data-backed re-test period. This comprehensive thermodynamic approach ensures patient safety, prevents costly late-stage product failures, and satisfies the strict global regulatory requirements for new molecular entities[4].

References
  • European Medicines Agency (EMA) . ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • TA Instruments . Isothermal Microcalorimetry in Pharmaceutical Science. Available at:[Link]

  • Lab Manager . Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available at:[Link]

  • Journal of the American Chemical Society (JACS) . Thermodynamic Stability Is a Poor Indicator of Cocrystallization in Models of Organic Molecules. Available at:[Link]

  • Freethink Technologies . Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Available at:[Link]

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Methodological & Application

Application Note: Synthesis and Purification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized benzamides is a cornerstone of modern drug discovery and medicinal chemistry, often serving as critical pharmacophores or intermediates for cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The target compound, N-(2,4-dimethoxyphenyl)-3-iodobenzamide , features an aryl iodide handle for downstream functionalization and an electron-rich 2,4-dimethoxyphenyl moiety[1].

To achieve high yields and minimize epimerization or side-product formation, this protocol utilizes a modern uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Causality in Experimental Design:

  • Activation Strategy: 3-iodobenzoic acid is pre-activated with HATU and DIPEA. The formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester is crucial here. While 2,4-dimethoxyaniline is electronically activated by two strongly electron-donating methoxy groups, the ortho-methoxy group introduces significant steric hindrance. The superior reactivity of the HOAt ester overcomes this steric barrier more efficiently than standard HOBt or acid chloride methods.

  • Solvent Selection: Anhydrous DMF is selected to fully solubilize the polar HATU reagent and the resulting charged intermediates, ensuring homogeneous reaction kinetics.

Synthetic Workflow

SynthesisWorkflow A 3-Iodobenzoic Acid (Carboxylic Acid) B HATU + DIPEA (Activation Phase) A->B C OAt-Active Ester (Reactive Intermediate) B->C E Amide Coupling (DMF, Room Temp) C->E D 2,4-Dimethoxyaniline (Nucleophile) D->E F Aqueous Workup (EtOAc / HCl / NaHCO3) E->F G Flash Chromatography (Hexane/EtOAc) F->G H N-(2,4-dimethoxyphenyl)- 3-iodobenzamide G->H

Synthetic workflow for N-(2,4-dimethoxyphenyl)-3-iodobenzamide via HATU coupling.

Materials and Stoichiometry

The following quantitative parameters are optimized for a 1.0 mmol scale synthesis. Scale-up operations should maintain these molar equivalents while adjusting solvent volumes to maintain a 0.2 M concentration.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Iodobenzoic acid 248.021.00248 mgElectrophile
2,4-Dimethoxyaniline 153.181.10168 mgNucleophile
HATU 380.231.20456 mgCoupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.243.00522 µLBase
DMF (Anhydrous)73.09N/A5.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.

  • Reagent Loading: Add 3-iodobenzoic acid (248 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol) to the flask.

  • Solvation: Inject anhydrous DMF (5.0 mL) into the flask. Stir at 400 rpm until a mostly clear solution is achieved.

  • Base Addition: Dropwise, add DIPEA (522 µL, 3.0 mmol) via a micropipette.

  • Activation: Allow the mixture to stir at room temperature (20-25°C) for 15 minutes .

    • Self-Validating Checkpoint: The solution will typically undergo a slight color change (often turning pale yellow to light orange), indicating the formation of the active OAt-ester.

Phase 2: Nucleophilic Addition
  • Amine Addition: Add 2,4-dimethoxyaniline (168 mg, 1.1 mmol) to the activated mixture in a single portion.

  • Coupling: Seal the flask under an inert atmosphere and allow the reaction to stir at room temperature for 12 hours .

    • Expert Insight: While the reaction may be complete in 2-4 hours, the steric hindrance of the ortho-methoxy group necessitates a longer reaction time to ensure >95% conversion. Monitor via TLC (Thin Layer Chromatography) using 30% EtOAc in Hexanes (UV detection at 254 nm).

Phase 3: Quenching and Aqueous Workup
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc, 30 mL).

  • Acid Wash: Wash the organic layer with 1.0 M aqueous HCl (2 × 15 mL).

    • Purpose: This step selectively protonates and removes unreacted 2,4-dimethoxyaniline and basic DIPEA into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 15 mL).

    • Purpose: This removes unreacted 3-iodobenzoic acid and acidic byproducts of HATU degradation.

  • Brine Wash: Wash with saturated NaCl solution (15 mL) to remove residual water and DMF from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl for 5 minutes. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

Phase 4: Purification
  • Flash Chromatography: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load it onto a pre-packed silica gel column.

  • Elution: Elute using a gradient of 10% to 30% EtOAc in Hexanes.

  • Isolation: Combine the product-containing fractions (identified via TLC) and concentrate in vacuo to yield N-(2,4-dimethoxyphenyl)-3-iodobenzamide as an off-white to pale yellow solid.

Analytical Validation

To confirm the structural integrity of the synthesized self-validating system, perform the following analyses:

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 384.0.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic amide proton (NH) singlet typically appearing downfield (approx. 8.0 - 8.5 ppm), the diagnostic aromatic protons of the 3-iodophenyl ring, and two distinct sharp singlets around 3.8-3.9 ppm integrating for 3 protons each, corresponding to the methoxy groups.

References

  • Source: Google Patents (US10005720B2)

Sources

Application Note: Solubilization and Handling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Introduction & Physicochemical Rationale

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a synthetic small molecule characterized by highly lipophilic iodobenzene and dimethoxyphenyl moieties linked via an amide bond. Like many halogenated benzamide derivatives, it exhibits extremely poor aqueous solubility[1][2]. When introduced directly into aqueous cell culture media (e.g., DMEM, RPMI), the high crystal lattice energy of its hydrophobic rings prevents solvation, leading to immediate compound aggregation.

Improper solubilization results in inaccurate dosing, high assay variance, and false-negative pharmacological readouts. This application note provides a comprehensively validated, self-contained protocol for dissolving and handling this compound to ensure maximum bioavailability and assay integrity.

Table 1: Physicochemical Profiling
PropertyValue / Description
Chemical Name N-(2,4-dimethoxyphenyl)-3-iodobenzamide
Molecular Formula C15H14INO3
Molecular Weight 383.18 g/mol
Appearance Solid powder
Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Insoluble / Highly prone to micro-precipitation

Causality Behind Experimental Choices

To ensure scientific rigor, every step of this protocol is designed around the specific physicochemical vulnerabilities of hydrophobic benzamides.

  • The Role of Anhydrous DMSO: Direct dissolution in aqueous buffers is thermodynamically unfavorable. 100% anhydrous DMSO is required because its amphiphilic nature disrupts intermolecular forces and fully solvates the hydrophobic moieties of the molecule[3].

  • Mitigating Hygroscopicity and Freeze-Thaw Degradation: DMSO is highly hygroscopic. Repeated exposure to ambient humidity allows atmospheric water to absorb into the stock solution. Even trace amounts of water drastically alter the freezing point of DMSO and act as an anti-solvent, causing the hydrophobic benzamide to prematurely crystallize or form micro-suspensions during freeze-thaw cycles at -20°C[4]. Therefore, immediate aliquoting into single-use vials is mandatory.

  • Controlling Solvent Cytotoxicity: DMSO can induce non-specific transcriptomic alterations and cytotoxicity in mammalian cells at concentrations exceeding 0.5% (v/v)[3][5]. To isolate the specific biological effect of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, all working solutions must be standardized to a constant, biologically inert DMSO concentration (strictly ≤ 0.1%).

Precipitation HighDMSO High DMSO Concentration (Solvent) Rapid Rapid Mixing / High Conc. HighDMSO->Rapid Add to Gradual Gradual Mixing / Low Conc. HighDMSO->Gradual Add to Water Aqueous Media (Water) Water->Rapid Water->Gradual Precip Compound Precipitation (Aggregates) Rapid->Precip Hydrophobic Collapse Soluble Stable Solvated State (Bioavailable) Gradual->Soluble Kinetic Stability

Figure 1: Mechanisms of hydrophobic collapse vs. stable solvation in aqueous cell culture media.

Detailed Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of N-(2,4-dimethoxyphenyl)-3-iodobenzamide to equilibrate to room temperature for 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: To prepare a 10 mM master stock, you must dissolve 3.83 mg of the compound in exactly 1.0 mL of 100% anhydrous DMSO.

  • Reconstitution: Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 30–60 seconds[3].

  • Sonication (If necessary): If visible particulates remain, subject the vial to water-bath sonication at room temperature for 5–10 minutes until the solution is completely clear and homogenous[6].

Phase 2: Aliquoting and Storage
  • Division: Immediately divide the 10 mM master stock into 10 µL to 20 µL aliquots using low-bind microcentrifuge tubes to minimize surface adsorption.

  • Preservation: Purge the tubes with dry argon or nitrogen gas (if available) to displace ambient air, seal tightly, and store at -80°C. Protect from light. Never re-freeze a thawed aliquot.

Phase 3: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single aliquot at room temperature. Briefly vortex and centrifuge to collect the liquid at the bottom of the tube.

  • Intermediate Dilution: Prepare intermediate dilutions in 100% DMSO to establish your dose-response curve prior to media introduction (see Table 2).

  • Media Introduction: Perform a final 1:1000 dilution of the intermediate stocks directly into pre-warmed (37°C) complete cell culture media. Add the DMSO solution dropwise while simultaneously swirling the media. This gradual mixing prevents localized high concentrations that trigger hydrophobic collapse.

Workflow Powder Solid Compound N-(2,4-dimethoxyphenyl)-3-iodobenzamide DMSO Add 100% Anhydrous DMSO (Vortex & Gentle Warming) Powder->DMSO Reconstitution Stock 10 mM Master Stock (Aliquot & Store at -80°C) DMSO->Stock Visual Inspection (Clear Solution) Interm Intermediate Dilutions (in 100% DMSO) Stock->Interm Serial Dilution Media Aqueous Working Solution (Culture Media, <0.5% DMSO) Interm->Media 1:1000 Dilution (Dropwise addition) Assay In Vitro Cell Assay (Incubation & Readout) Media->Assay Treat Cells

Figure 2: Workflow for reconstitution and dilution of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Quantitative Dilution Matrix

To maintain a constant background of solvent across all experimental conditions, perform serial dilutions in DMSO first, followed by a uniform dilution factor into the cell culture media.

Table 2: Serial Dilution and Final DMSO Concentration Matrix
Desired Final Assay Conc.Intermediate DMSO Stock Conc.Dilution Factor (DMSO into Media)Final DMSO Concentration (v/v)
10 µM 10 mM1:10000.1%
5 µM 5 mM1:10000.1%
1 µM 1 mM1:10000.1%
0.5 µM 0.5 mM1:10000.1%
Vehicle Control 100% DMSO (No Drug)1:10000.1%

Quality Control & Self-Validation System

To ensure the integrity of the protocol and rule out false-negative results caused by compound precipitation, implement the following self-validating checkpoints:

  • Turbidimetric Clearance Check: Before applying the working solution to cells, visually inspect the media against a dark background. If scaling up for high-throughput screening, measure the absorbance of the media at 620 nm. An elevated turbidity reading compared to the vehicle control strictly indicates micro-precipitation and assay failure[2].

  • Vehicle Control Normalization: Always include a vehicle control well containing culture media with the exact final concentration of DMSO (0.1%) but lacking the compound. This control must exhibit >95% cell viability compared to completely untreated cells, validating that the solvent is not masking or mimicking the compound's biological effects[3][5].

References

  • Title: Two efficient methods for the synthesis of novel indole-based chalcone derivatives: 3-Iodobenzamide as Synthons Source: ResearchGate URL: 1

  • Title: Technical Support Center: Optimizing 4-Amino-N-(3,5-dichlorophenyl)benzamide Concentration for Experiments Source: Benchchem URL: 3

  • Title: Benzamide | PARP | Endogenous Metabolite Source: TargetMol URL: 6

  • Title: Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress Source: PubMed Central (NIH) URL: 2

  • Title: Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: 5

  • Title: DMSO not freezing when put into freezer while hot, but will freeze when put into the freezer while cold Source: ResearchGate URL: 4

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide. The method is designed for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.[1][2] This protocol provides a reliable analytical tool for the determination of N-(2,4-dimethoxyphenyl)-3-iodobenzamide in bulk substance or during various stages of pharmaceutical development.

Introduction

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a benzamide derivative of interest in medicinal chemistry and pharmacological research.[3] Like many benzamides, its derivatives are explored for a wide range of biological activities.[4][5] The development of new chemical entities requires robust analytical methods to ensure identity, purity, and quantity. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[6]

The objective of this work was to develop a straightforward and reliable RP-HPLC method for N-(2,4-dimethoxyphenyl)-3-iodobenzamide and to validate it according to internationally recognized standards.[6] The validation process ensures that the analytical method is suitable for its intended purpose, providing confidence in the generated data.[1] This document serves as a comprehensive guide for researchers, explaining the rationale behind the method development choices and providing a step-by-step protocol for its implementation and validation.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The strategy employed here follows a logical progression from analyte characterization to chromatographic optimization.

Analyte Characterization
  • Structure: N-(2,4-dimethoxyphenyl)-3-iodobenzamide possesses two aromatic rings, an amide linkage, two methoxy groups, and an iodine atom.

  • Polarity: The structure, with a calculated LogP similar to related isomers (e.g., ~3.68 for the 2-iodo isomer), indicates moderate lipophilicity, making it an ideal candidate for reverse-phase chromatography.[7] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[8]

  • UV Absorbance: The presence of two phenyl rings constitutes a strong chromophore. A UV-Visible spectrophotometric scan of the analyte in the proposed mobile phase is the first experimental step to determine the wavelength of maximum absorbance (λmax), ensuring optimal detection sensitivity. For initial scouting, a common wavelength like 254 nm is often effective for aromatic compounds.[4][5]

Chromatographic System Selection Rationale
  • Mode: Reverse-Phase (RP) HPLC was selected due to the analyte's non-polar nature.

  • Stationary Phase: A C18 (octadecylsilane) column is the most widely used and versatile stationary phase for RP-HPLC and serves as an excellent starting point for method development.[9] Its non-polar character provides strong retention for moderately lipophilic molecules like the target analyte.

  • Mobile Phase: A binary mixture of Acetonitrile (ACN) and Water was chosen. ACN is favored for its low viscosity, low UV cutoff, and its ability to disrupt pi-pi interactions, which can be beneficial when analyzing aromatic compounds.[8] A simple isocratic mobile phase is preferable for its simplicity and robustness if adequate separation is achieved.

  • Detector: A Photo Diode Array (PDA) or UV-Vis detector is suitable. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which is useful for confirming peak purity and identifying the optimal detection wavelength.

Method Optimization Workflow

The optimization process aims to achieve a chromatogram with a well-shaped, sharp peak for the analyte, an appropriate retention time, and adequate resolution from any impurities.

Figure 1: A logical workflow for the systematic development of the HPLC method.

Experimental Protocols

Materials and Reagents
  • N-(2,4-dimethoxyphenyl)-3-iodobenzamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis or PDA detector.[4]

Table 1: Optimized Chromatographic Conditions

Parameter Specification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined λmax (e.g., 258 nm)

| Run Time | 10 minutes |

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2,4-dimethoxyphenyl)-3-iodobenzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability, accuracy, and precision studies.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[10] A system suitability test must be performed before commencing any validation activity to ensure the chromatographic system is performing adequately.[11][12]

G center Method Validation (ICH Q2 R1) sub1 Specificity center->sub1 sub2 Linearity center->sub2 sub3 Accuracy center->sub3 sub4 Precision center->sub4 sub5 LOD & LOQ center->sub5 sub6 Robustness center->sub6 p1 p1 sub4->p1 Repeatability p2 p2 sub4->p2 Intermediate Precision

Figure 2: Key parameters evaluated during HPLC method validation as per ICH guidelines.

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[11][13] Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the key performance indicators from the resulting chromatograms.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, crucial for accurate integration.[14]
Theoretical Plates (N) > 2000 Measures column efficiency and peak sharpness.[13]
% RSD of Peak Areas ≤ 2.0% Demonstrates the precision of the injector and system.[14]

| % RSD of Retention Times | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Specificity

Purpose: To demonstrate that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or excipients.[10][15] Procedure:

  • Inject the mobile phase (as a blank) to ensure no system peaks interfere.

  • Prepare and inject solutions of potential interfering substances, if available.

  • Perform forced degradation studies: Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

  • Analyze the stressed samples and assess the analyte peak for purity using a PDA detector and ensure it is well-resolved from any degradation peaks.

Linearity

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[15] Procedure:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Linearity Study Results (Example Data)

Concentration (µg/mL) Mean Peak Area (n=3)
50 489500
75 741200
100 998700
125 1251000
150 1495500
Correlation Coefficient (r²) ≥ 0.999

| Linear Regression Equation | y = 10000x - 500 |

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study. Procedure:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix, if applicable. If not, prepare fresh solutions at these concentrations.

  • Analyze the samples and calculate the concentration using the linearity curve.

  • Express the result as a percentage of the known amount added.

Table 4: Accuracy (Recovery) Study Results (Example Data)

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3) 80.0 79.5 99.4%
100% (n=3) 100.0 100.8 100.8%
120% (n=3) 120.0 119.2 99.3%

| Acceptance Criteria | | | 98.0% - 102.0% |

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6] Procedure:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the % Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets of experiments.

Table 5: Precision Study Results (Example Data)

Parameter % RSD Acceptance Criteria
Repeatability (n=6) 0.85% ≤ 2.0%

| Intermediate Precision (n=6) | 1.10% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[15] Procedure (Signal-to-Noise Method):

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Table 6: LOD and LOQ Results (Example Data)

Parameter S/N Ratio Result (µg/mL)
LOD ~ 3:1 0.15

| LOQ | ~ 10:1 | 0.50 |

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for normal usage.[15] Procedure:

  • Analyze the Working Standard Solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Table 7: Robustness Study Parameters and Results (Example Data)

Parameter Varied Modification Effect on System Suitability
Flow Rate ± 0.1 mL/min (0.9 & 1.1) Passed
Column Temperature ± 2°C (28°C & 32°C) Passed
Mobile Phase % ACN ± 2% (58% & 62%) Passed

| Acceptance Criteria | | All SST parameters must pass. |

Conclusion

The developed isocratic RP-HPLC method for the quantitative determination of N-(2,4-dimethoxyphenyl)-3-iodobenzamide is simple, rapid, and reliable. The validation results confirm that the method is specific, linear over the concentration range of 50-150 µg/mL, accurate, and precise. The method also demonstrated adequate sensitivity and proved to be robust against minor variations in its operational parameters. This validated method is deemed suitable for its intended purpose in routine quality control and research analysis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • System suitability Requirements for a USP HPLC Method. (2025).
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (n.d.). Benchchem.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). Pharmacopeia.
  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Buy N-(2,5-dimethoxyphenyl)-3-iodobenzamide (EVT-1364761). (n.d.). EvitaChem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • 3-Iodobenzamide. (n.d.). PubChem.
  • N-(2,4-dimethoxyphenyl)-2-iodobenzamide. (n.d.). Chemspace.
  • HPLC Method Development: Standard Practices and New Columns. (2010). Agilent.
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (n.d.).

Sources

Using N-(2,4-dimethoxyphenyl)-3-iodobenzamide as a precursor in Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on utilizing N-(2,4-dimethoxyphenyl)-3-iodobenzamide as a highly effective electrophilic precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling.

Substrate Design & Mechanistic Rationale

In late-stage drug discovery and complex molecule synthesis, the construction of biaryl systems via the Suzuki-Miyaura cross-coupling is a foundational transformation. When synthesizing biaryl amides, unprotected primary or secondary amides often interfere with palladium catalysis. N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a strategically designed substrate that overcomes these limitations through two distinct structural features:

  • The 3-Iodo Electrophile: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol) or carbon-chlorine bonds. This inherent weakness facilitates rapid and highly selective oxidative addition by the Pd(0) catalyst . Consequently, the reaction can proceed at milder temperatures, preventing the thermal degradation of sensitive functional groups.

  • The 2,4-Dimethoxyphenyl (2,4-DMP) Amide Protecting Group: Unprotected amides can coordinate with Pd(II) intermediates, leading to catalyst poisoning or competitive Buchwald-Hartwig N-arylation . The highly electron-rich 2,4-DMP group sterically shields the amide nitrogen and increases its electron density, effectively suppressing these off-target pathways. Following the cross-coupling, the 2,4-DMP group can be selectively cleaved via nonaqueous oxidative C–N cleavage (e.g., using DDQ or photoredox catalysis) to reveal the primary amide .

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd II) Pd0->OxAdd + Substrate TransMet Transmetalation Complex (Pd II) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Biaryl Amide Product RedElim->Product Substrate N-(2,4-dimethoxyphenyl) -3-iodobenzamide Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki cross-coupling for N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Reaction Optimization & Causality

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The goal was to achieve complete conversion while preventing the premature cleavage of the 2,4-DMP group or the homocoupling of the boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Rationale
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001245High temperature led to partial amide degradation and protodeiodination.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80872Improved conversion, but phosphine oxidation was observed over time.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 4 94 Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O80488Stronger base caused trace hydrolysis of the protected amide linkage.

Causality of the Optimal System:

  • Pd(dppf)Cl₂: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents the formation of inactive trans-palladium complexes. By enforcing a cis-geometry, it drastically accelerates the reductive elimination step, pushing the catalytic cycle forward before side reactions can occur.

  • Dioxane/Water (4:1): Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo/carbonato intermediate necessary for transmetalation . Dioxane effectively solubilizes the highly lipophilic N-(2,4-dimethoxyphenyl) moiety.

Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the operator can confirm mechanistic success at each phase of the workflow.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Thermal Reaction (80°C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step 3.1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2,4-dimethoxyphenyl)-3-iodobenzamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Crucial Causality Step (Degassing): Seal the flask with a rubber septum. Sparge the mixture with Argon for exactly 15 minutes using a submerged needle. Rationale: Oxygen must be rigorously excluded because Pd(0) is highly susceptible to oxidation into inactive Pd(II) species, which halts the catalytic cycle and promotes boronic acid homocoupling.

  • Under a positive flow of Argon, quickly remove the septum, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and reseal the flask.

Step 3.2: Reaction & Self-Validation Monitoring
  • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure the biphasic mixture acts as a pseudo-homogeneous system.

  • Validation Checkpoint 1 (t=0): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Establish the baseline peak for the substrate ( m/z [M+H]⁺ = 384.0).

  • Validation Checkpoint 2 (t=2h): Withdraw a second aliquot. The disappearance of the 384.0 mass and the emergence of the target biaryl mass confirms active catalytic turnover. Diagnostic: If homocoupling of the boronic acid is observed without product formation, it indicates oxygen ingress; the degassing phase was compromised.

  • Continue heating until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material (typically 4 hours).

Step 3.3: Workup & Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. The organic layer will contain the highly lipophilic 2,4-DMP protected product, while the aqueous layer will trap the inorganic salts and palladium byproducts.

  • Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure biaryl N-(2,4-dimethoxyphenyl)amide.

References

  • "Regioselective Synthesis of 2° Amides Using Visible-Light-Induced Photoredox-Catalyzed Nonaqueous Oxidative C–N Cleavage of N,N-Dibenzylanilines." The Journal of Organic Chemistry. ACS Publications. URL:[Link]

  • "Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of Amides by Selective N–C Bond Cleavage." Organic Letters. ACS Publications. URL:[Link]

  • "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin." Rose-Hulman Institute of Technology. URL:[Link]

Application Note: Catalytic Direct Amidation for the Synthesis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The formation of amide bonds is arguably the most critical transformation in medicinal chemistry and drug development. Historically, this has relied on stoichiometric coupling reagents (e.g., HATU, EDC, DCC) that generate disproportionate amounts of high-molecular-weight chemical waste, complicating purification and limiting scalability. Catalytic direct amidation—the condensation of a free carboxylic acid and an amine yielding water as the sole byproduct—represents a critical paradigm shift toward sustainable, atom-economical synthesis [1].

This application note details a highly optimized, green-chemistry protocol for the synthesis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide . This specific target is highly valuable: the 3-iodo substituent serves as an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the electron-rich 2,4-dimethoxyphenyl moiety frequently functions as a tunable pharmacophore or a cleavable protecting group.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

Synthesizing N-(2,4-dimethoxyphenyl)-3-iodobenzamide via direct condensation presents unique electronic challenges. Aromatic carboxylic acids like 3-iodobenzoic acid are notoriously sluggish in direct amidations due to the resonance stabilization of the carboxylate group, which reduces the electrophilicity of the carbonyl carbon. Conversely, while 2,4-dimethoxyaniline is a highly potent nucleophile, its electron-rich nature makes it highly susceptible to oxidative degradation or side reactions under harsh, high-temperature thermal condensation conditions.

To overcome this, we employ Boronic Acid Catalysis , specifically utilizing 5-methoxy-2-iodophenylboronic acid (MIBA) or a structurally similar ortho-substituted arylboronic acid [2].

The Causality of the Catalyst Design:

  • Steric Shielding: The ortho-iodo substituent on the catalyst provides critical steric bulk that prevents the boronic acid from dehydrating into unreactive boroxine trimers.

  • Electronic Tuning: The inductive electron-withdrawing effect of the halogen increases the Lewis acidity of the boron center. This accelerates the initial coordination with 3-iodobenzoic acid to form the highly electrophilic acyloxyboronate intermediate .

  • Equilibrium Driving: Because the reaction produces water, the addition of activated 4Å molecular sieves is not merely a precautionary measure; it actively shifts the thermodynamic equilibrium forward by sequestering the byproduct, allowing the reaction to proceed at ambient or mild temperatures (25–50 °C) [3].

Visualization: Boronic Acid Catalytic Cycle

CatalyticCycle BA Boronic Acid Catalyst (e.g., MIBA) Complex Acyloxyboronate Intermediate BA->Complex + Acid - H2O Acid 3-Iodobenzoic Acid Acid->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral + Amine Amine 2,4-Dimethoxyaniline Amine->Tetrahedral Tetrahedral->BA Catalyst Regeneration Product N-(2,4-dimethoxyphenyl)- 3-iodobenzamide Tetrahedral->Product Amide Bond Formation Water H2O (Trapped by 4Å Sieves) Product->Water Byproduct Sequestration

Caption: Catalytic cycle of MIBA-mediated direct amidation, highlighting the acyloxyboronate intermediate.

Comparative Quantitative Data

To justify the transition from traditional coupling to catalytic amidation, the quantitative metrics for this specific transformation are summarized below. The catalytic approach drastically reduces Process Mass Intensity (PMI).

Table 1: Comparative Metrics for N-(2,4-dimethoxyphenyl)-3-iodobenzamide Synthesis

MetricStoichiometric Coupling (HATU/DIPEA)Catalytic Amidation (MIBA / 4Å MS)Causality / Impact on Workflow
Atom Economy ~42%~92% Catalytic method only loses H2​O (18 g/mol ).
Byproducts Tetramethylurea, LiPF6​ saltsWater Eliminates the need for complex aqueous extractions to remove toxic coupling waste.
Reaction Temp 0 °C to 25 °C25 °C to 50 °C Mild heating required for the catalytic cycle, but well within the tolerance of the amine.
Purification Often requires silica gel chromatographyFiltration & Basic Wash The catalyst and unreacted acid are easily removed via aqueous bicarbonate wash.
Scalability Poor (High cost, exothermic)Excellent Boronic acids are stable, recoverable, and safe for multi-kilogram scale-up [4].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes built-in verification steps to ensure the integrity of the reaction before proceeding.

Reagents Required
  • 3-Iodobenzoic acid: 1.00 mmol (248 mg)

  • 2,4-Dimethoxyaniline: 1.05 mmol (161 mg) - Slight excess ensures complete consumption of the acid.

  • MIBA Catalyst: 0.10 mmol (10 mol%, 27.8 mg)

  • Solvent: Toluene or Cyclopentyl methyl ether (CPME), 5.0 mL (Anhydrous)

  • Desiccant: 4Å Molecular Sieves (approx. 500 mg, freshly activated)

Workflow Visualization

Workflow Step1 1. Desiccant Activation Heat 4Å MS at 250°C under vacuum for 4h Step2 2. Reaction Assembly Combine 3-Iodobenzoic Acid, MIBA, and Solvent Step1->Step2 Step3 3. Nucleophile Addition Add 2,4-Dimethoxyaniline; Stir at 50°C Step2->Step3 Step4 4. In-Process Monitoring Verify amine consumption via TLC (Ninhydrin) Step3->Step4 Step5 5. Quench & Workup Filter MS; Wash organic layer with sat. NaHCO3 Step4->Step5 Step6 6. Product Isolation Evaporate solvent & recrystallize from EtOH Step5->Step6

Caption: Sequential experimental workflow for the catalytic synthesis of the target benzamide.

Step-by-Step Execution

Step 1: Activation of Molecular Sieves (Critical Step)

  • Action: Place 500 mg of 4Å molecular sieves in a Schlenk flask. Heat to 250 °C under high vacuum for 4 hours. Backfill with dry nitrogen and cool to room temperature.

  • Causality: Commercially available sieves contain adsorbed water. If not rigorously dried, they will hydrolyze the active acyloxyboronate intermediate back to the starting materials, stalling the reaction.

Step 2: Reaction Assembly

  • Action: To the flask containing the sieves, add 3-iodobenzoic acid (248 mg, 1.00 mmol), MIBA (27.8 mg, 10 mol%), and 5.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature.

  • Validation: The mixture will form a suspension. This pre-stirring allows the boronic acid to begin interacting with the carboxylic acid.

Step 3: Nucleophile Addition

  • Action: Add 2,4-dimethoxyaniline (161 mg, 1.05 mmol) in one portion. Seal the flask under nitrogen and heat the mixture to 50 °C using an oil bath or heating block.

  • Causality: 2,4-dimethoxyaniline is oxidation-sensitive. Maintaining a nitrogen atmosphere prevents the formation of colored azo/azo-oxide impurities, ensuring a high-purity, off-white final product.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: After 16 hours, take a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Validation: Stain the plate with Ninhydrin and heat. The absence of a distinct purple spot confirms the complete consumption of the primary amine (2,4-dimethoxyaniline). The product amide will appear as a UV-active spot that does not stain with Ninhydrin.

Step 5: Workup and Purification

  • Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with an additional 10 mL of ethyl acetate.

  • Action: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1M aqueous HCl (1 × 10 mL), and brine (1 × 10 mL).

  • Causality: This is a self-purifying workup. The NaHCO3​ wash deprotonates and extracts any unreacted 3-iodobenzoic acid and the MIBA catalyst into the aqueous layer. The mild HCl wash removes trace unreacted amine. The target neutral amide remains exclusively in the organic layer.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield N-(2,4-dimethoxyphenyl)-3-iodobenzamide as a crystalline solid.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Catalysts. Available at: [Link]

  • Amide synthesis by acylation (Recent Literature on Boronic Acid Catalysts). Organic Chemistry Portal. Available at: [Link]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids. RSC Advances. Available at: [Link]

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines. ACS Publications. Available at: [Link]

Palladium-Catalyzed Cross-Coupling Strategies Utilizing N-(2,4-Dimethoxyphenyl)-3-Iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the design of complex pharmaceutical libraries, the strategic selection of bifunctional synthons is paramount. N-(2,4-dimethoxyphenyl)-3-iodobenzamide represents a highly versatile building block for late-stage functionalization. This molecule features two critical domains:

  • The 3-Iodo Electrophile: The carbon-iodine (C-I) bond possesses a low bond dissociation energy compared to bromides or chlorides, making it an exceptionally reactive site for the oxidative addition of Palladium(0) species[1]. This allows for cross-coupling under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

  • The N-(2,4-Dimethoxyphenyl) (DMB) Motif: The DMB group is not merely a structural placeholder. Primary amides are notoriously problematic in basic cross-coupling conditions, often undergoing unwanted side reactions such as dehydration to nitriles. The electron-rich DMB ring acts as a robust protecting group that suppresses amide tautomerization, significantly enhances the intermediate's solubility in organic solvents (e.g., 1,4-dioxane, toluene), and can be selectively cleaved downstream under oxidative or highly acidic conditions[2].

Catalytic Logic

The functionalization of this synthon relies on the standard Pd(0)/Pd(II) redox cycle. The high polarizability of the iodine atom ensures that the initial oxidative addition is kinetically favored. Subsequent transmetalation (or amine coordination) and reductive elimination yield the desired C-C or C-N bonds.

Pd_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd + N-(DMB)-3-Iodobenzamide PdII_1 Ar-Pd(II)(L_n)-I Intermediate OxAdd->PdII_1 Trans Transmetalation / Binding (Nu-M or Nu-H) PdII_1->Trans PdII_2 Ar-Pd(II)(L_n)-Nu Intermediate Trans->PdII_2 + Nucleophile RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Nu) RedElim->Product

Palladium-catalyzed cross-coupling cycle for N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Experimental Workflows & Protocols

The following self-validating protocols detail the three most common functionalizations of N-(2,4-dimethoxyphenyl)-3-iodobenzamide: Suzuki-Miyaura (C-C), Sonogashira (C-C alkyne), and Buchwald-Hartwig (C-N) couplings.

Workflow Synthon N-(DMB)-3-Iodobenzamide (Starting Material) PdCat Pd-Catalyzed Cross-Coupling Synthon->PdCat Suzuki Suzuki-Miyaura (Ar-B(OH)2) PdCat->Suzuki Sono Sonogashira (Terminal Alkyne) PdCat->Sono Buchwald Buchwald-Hartwig (Amine) PdCat->Buchwald Protected N-DMB Protected Intermediate Suzuki->Protected Sono->Protected Buchwald->Protected Deprotect TFA or CAN Deprotection Protected->Deprotect Final Primary Amide Target Molecule Deprotect->Final

Workflow logic for functionalization and deprotection of N-(DMB)-3-iodobenzamide.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a biaryl system via coupling with an arylboronic acid. Causality: A mixed solvent system of 1,4-Dioxane and Water (4:1) is utilized. The water is essential to dissolve the Na₂CO₃ base and form the reactive boronate complex, while dioxane ensures the lipophilic DMB-protected synthon remains in solution[3].

Step-by-Step Procedure:

  • Charge the Vessel: To an oven-dried Schlenk flask, add N-(2,4-dimethoxyphenyl)-3-iodobenzamide (1.0 equiv, ~383 g/mol ), the target arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Solvation & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (to achieve a 0.1 M concentration). Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen must be removed to prevent the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive Argon stream[3].

  • Reaction: Seal the flask and heat to 80°C for 5 hours.

  • Validation & Workup: The reaction will transition from a yellow suspension to a dark brown mixture. Monitor via LC-MS; the starting material peak (m/z ~384 [M+H]⁺) must be <1%. Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Sonogashira Cross-Coupling

Objective: Installation of a terminal alkyne to form an internal alkyne bridge. Causality: The addition of a Copper(I) co-catalyst accelerates the reaction by forming a highly nucleophilic copper acetylide intermediate. Triethylamine (Et₃N) acts as both the base to deprotonate the alkyne and the solvent[4].

Step-by-Step Procedure:

  • Charge the Vessel: Combine the synthon (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in a dry flask.

  • Solvation: Add anhydrous DMF and Et₃N (1:1 ratio). Degas via three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise.

  • Reaction: Stir at 60°C for 8 hours.

  • Validation & Workup: A white/yellowish precipitate of Et₃N·HI will form, serving as a visual indicator of reaction progression. Filter the suspension through a Celite pad, concentrate the filtrate, and purify.

Protocol C: Buchwald-Hartwig Amination

Objective: C-N bond formation with a primary or secondary amine. Causality: Reductive elimination is the rate-limiting step in C-N couplings. Utilizing a bidentate ligand with a wide bite angle (like Xantphos) forces the palladium center into a geometry that dramatically accelerates reductive elimination. Cs₂CO₃ is chosen as it is strong enough to drive the catalytic cycle but mild enough to preserve the DMB group.

Step-by-Step Procedure:

  • Charge the Vessel: Add the synthon (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Solvation: Add anhydrous Toluene. Degas by sparging with Argon for 15 minutes.

  • Reaction: Heat at 100°C for 12 hours.

  • Validation & Workup: The solution will shift from an initial orange to a deep red/brown, indicating active catalyst turnover. Confirm completion via LC-MS. Filter through Celite, concentrate, and purify.

Downstream Processing: DMB Deprotection

Once the cross-coupling is complete, the DMB group can be retained as a pharmacophore or cleaved to reveal the primary amide. Causality: The electron-donating methoxy groups at the 2- and 4-positions activate the aromatic ring, making the N-Ar bond highly susceptible to oxidative cleavage compared to an unfunctionalized N-phenyl amide[2].

Protocol (Oxidative Cleavage):

  • Dissolve the DMB-protected intermediate in a mixture of Acetonitrile and Water (3:1).

  • Cool to 0°C and add Ceric Ammonium Nitrate (CAN) (3.0 equiv) portion-wise.

  • Stir for 2 hours. The reaction turns deep orange/red.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify to isolate the free primary benzamide.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and validation metrics for the functionalization of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Coupling TypeCatalyst SystemBase / SolventTemp / TimeTypical YieldKey Validation Metric
Suzuki-Miyaura 5 mol% Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O (4:1)80°C / 5 h75–90%LC-MS: Disappearance of m/z 384 [M+H]⁺
Sonogashira 5 mol% PdCl₂(PPh₃)₂, 10 mol% CuIEt₃N / DMF60°C / 8 h70–85%Visual: Formation of Et₃N·HI precipitate
Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 4 mol% XantphosCs₂CO₃ / Toluene100°C / 12 h60–80%Visual: Color shift to deep red/brown

References

  • EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. Source: Google Patents. URL:[3]

  • US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use. Source: Google Patents. URL:[1]

  • Mmonwa, M.M., & Mphahlele, M.J. (2018) - 2-Amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. Source: ResearchGate. URL:[Link][4]

  • Kókai, E., et al. (2021) - Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Source: Periodica Polytechnica Chemical Engineering. URL:[Link][2]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic, halogenated benzamide derivatives. N-(2,4-dimethoxyphenyl)-3-iodobenzamide presents a classic "brick dust" and "grease ball" paradox in drug development.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its poor aqueous solubility, ensuring your in vitro assays and in vivo pharmacokinetics yield reliable, reproducible data.

Section 1: Diagnostic FAQs – Understanding the Molecule

Q1: Why is the baseline aqueous solubility of N-(2,4-dimethoxyphenyl)-3-iodobenzamide nearly undetectable? A1: The insolubility is driven by two severe thermodynamic penalties. First, the molecule is highly lipophilic (a "grease ball") due to the dimethoxyphenyl ring and the heavy iodine atom. Second, it is a "brick dust" molecule. The planarity of the aromatic rings, combined with strong intermolecular hydrogen bonding from the amide backbone and halogen bonding from the iodine, results in a massive crystal lattice energy. To dissolve this compound, you must provide enough energy to break the lattice while simultaneously masking its hydrophobicity from the aqueous environment 1.

Q2: I dissolved the API in DMSO for my cell assay, but it precipitated immediately upon addition to the media. Why? A2: This is a classic solvent-shift precipitation. The solubility capacity of a co-solvent decreases logarithmically—not linearly—as it is diluted with water. When your DMSO stock hits the aqueous media, the solvent capacity instantly drops below the API's concentration, causing rapid supersaturation and nucleation. You must alter the kinetic solubility of the aqueous phase using surfactants or complexing agents to catch the molecules before they crystallize.

Section 2: Troubleshooting Liquid Formulations (In Vitro & Parenteral)

Issue: API crashes out during serial dilution or upon injection. Causality: Lack of a hydrophobic sink in the aqueous phase to accommodate the API once the co-solvent diffuses away. Solution: Implement a Ternary Co-solvent/Surfactant System. Surfactants form micelles that encapsulate the hydrophobic dimethoxyphenyl and iodobenzene moieties, thermodynamically stabilizing them in water.

Protocol 1: Self-Validating Ternary System Preparation

  • Solvent Phase: Dissolve 10 mg of N-(2,4-dimethoxyphenyl)-3-iodobenzamide in 1 mL of PEG 400 (Co-solvent). Vortex until optically clear.

  • Surfactant Addition: Add 100 µL of Polysorbate 80 (Tween 80) to the solvent phase. The surfactant lowers the interfacial tension and provides micellar cores for the API.

  • Aqueous Titration: Dropwise, add 8.9 mL of PBS (pH 7.4) under high-shear stirring (1000 RPM) to prevent localized supersaturation.

  • Self-Validation (Nephelometry): Measure the solution using Dynamic Light Scattering (DLS) or a nephelometer. An optically clear solution to the naked eye may still contain sub-visible nano-crystals. A polydispersity index (PDI) < 0.3 and the absence of particles > 10 nm confirms successful micellar encapsulation rather than a micro-suspension.

Section 3: Troubleshooting Solid-State Formulations (Oral Bioavailability)

Issue: Poor oral bioavailability due to dissolution-rate-limited absorption. Causality: The gastrointestinal fluid cannot overcome the high crystal lattice energy of the halogenated benzamide. Solution: Amorphous Solid Dispersions (ASDs). By converting the API to an amorphous state, you bypass the lattice energy barrier. Dispersing it in a polymer matrix (e.g., HPMC-AS) prevents the high-energy amorphous molecules from recrystallizing, creating a "spring and parachute" effect in the gut 2.

ASD_Mechanism A Crystalline API (High Lattice Energy) B Thermal/Solvent Energy (Disrupt Lattice) A->B C Amorphous API (High Free Energy) B->C E Kinetically Stabilized ASD (Enhanced Solubility) C->E Disperse D Polymer Matrix (HPMC-AS / PVP-VA) D->E Immobilize

Caption: Thermodynamic and kinetic mechanism of Amorphous Solid Dispersions.

Protocol 2: Self-Validating ASD Preparation via Spray Drying

  • Solution Preparation: Dissolve N-(2,4-dimethoxyphenyl)-3-iodobenzamide and HPMC-AS (1:3 w/w ratio) in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Atomization & Drying: Spray dry the solution using a laboratory spray dryer (e.g., Büchi B-290). The rapid evaporation kinetically traps the API in a disordered, amorphous state within the polymer chains.

  • Self-Validation 1 (Solid-State): Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks (an "amorphous halo") confirms the destruction of the crystal lattice.

  • Self-Validation 2 (Miscibility): Run Modulated Differential Scanning Calorimetry (mDSC). A single Glass Transition Temperature (Tg) between the Tg of the pure API and pure polymer confirms molecular-level miscibility.

  • Self-Validation 3 (Performance): Conduct a non-sink dissolution test in Simulated Gastric Fluid (SGF). You must observe a rapid concentration spike (the "spring") followed by a sustained supersaturated plateau (the "parachute") without immediate precipitation 3.

Section 4: Troubleshooting with Inclusion Complexes

Issue: ASDs are too complex to manufacture for early-stage in vivo screening. Causality: Need for a simpler, thermodynamically stable aqueous formulation without specialized equipment. Solution: Cyclodextrin complexation. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) perfectly accommodates the iodobenzene or dimethoxyphenyl ring, shielding it from water while the hydrophilic exterior maintains aqueous solubility 4.

Protocol 3: Self-Validating Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio: Weigh N-(2,4-dimethoxyphenyl)-3-iodobenzamide and HP-β-CD in a 1:2 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar, add a small volume of water/ethanol (50:50) to form a paste. Gradually add the API while kneading vigorously for 45 minutes. The mechanical energy forces the hydrophobic rings into the cyclodextrin cavities.

  • Drying: Dry the paste under a vacuum at 40°C for 24 hours.

  • Self-Validation (Phase Solubility): Perform a phase solubility study (Higuchi-Connors). Plot API solubility against increasing HP-β-CD concentrations. An AL-type linear plot confirms a 1:1 or 1:2 stoichiometric inclusion complex, validating the mechanism.

Section 5: Quantitative Data & Strategy Selection

To guide your formulation choice, below is a summary of expected solubility enhancements based on physicochemical modeling of halogenated benzamides.

Formulation StrategyPrimary MechanismApparent Aqueous Solubility Increase*Physical StabilityBest Use Case
Unformulated API N/A1x (Baseline < 1 µg/mL)High (Crystalline)Solid-state storage
Co-solvent (10% DMSO) Polarity adjustment~5x to 10xLow (Precipitates on dilution)High-concentration stock solutions
Ternary (PEG/Tween/Water) Micellar encapsulation~50x to 100xModerate (Metastable)In vitro assays, IV dosing
HP-β-CD Complex Hydrophobic shielding~150x to 300xHigh (Thermodynamically stable)Early in vivo PK studies
ASD (HPMC-AS Matrix) Lattice energy disruption~500x to 1000x (Supersaturation)High (Kinetically trapped)Oral solid dosage forms

*Values are representative fold-increases based on the behavior of structurally analogous compounds.

Workflow A N-(2,4-dimethoxyphenyl) -3-iodobenzamide B Target Formulation? A->B C Liquid / Parenteral B->C D Solid / Oral B->D E Co-solvent + Surfactant C->E F Cyclodextrin Complex C->F D->F G Amorphous Solid Dispersion D->G H Bioavailable Solution E->H F->H G->H

Caption: Decision tree for selecting a solubilization strategy based on target formulation.

References

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH).[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. National Institutes of Health (NIH).[Link]

Sources

Optimizing HPLC retention time for N-(2,4-dimethoxyphenyl)-3-iodobenzamide separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of method development for challenging active pharmaceutical ingredients (APIs).

The compound N-(2,4-dimethoxyphenyl)-3-iodobenzamide presents a unique chromatographic dichotomy. On one hand, the 3-iodo substitution significantly increases the molecule's molar volume and lipophilicity, driving intense hydrophobic retention. On the other hand, the amide core and electron-rich methoxy groups act as powerful hydrogen-bond acceptors, making the molecule highly susceptible to secondary interactions with the stationary phase support.

This guide provides a mechanistic, self-validating framework to troubleshoot and optimize your retention times (RT) for this specific class of molecules.

Diagnostic Workflow: Retention Time Troubleshooting

Workflow A Analyze RT Issue: N-(2,4-dimethoxyphenyl)-3-iodobenzamide B1 Excessive Retention (>15 min) A->B1 B2 RT Drift (Run-to-Run Variation) A->B2 B3 Peak Tailing & RT Shift A->B3 C1 Cause: High Lipophilicity (Iodine & Aromatic Rings) B1->C1 C2 Cause: Temp Fluctuations or Pump Proportioning B2->C2 C3 Cause: Secondary Interactions (Amide/Methoxy vs Silanols) B3->C3 D1 Action: Switch to Phenyl-Hexyl Column C1->D1 D2 Action: Use Column Oven & Gravimetric Solvents C2->D2 D3 Action: Add 10mM Buffer (pH 4.0) to Mobile Phase C3->D3

Diagnostic workflow for troubleshooting RT shifts in halogenated benzamides.

Core Troubleshooting & FAQs

Q1: My retention time for N-(2,4-dimethoxyphenyl)-3-iodobenzamide is excessively long (>20 minutes) on a standard C18 column, even at 70% Acetonitrile. Why is this happening, and how can I reduce it without losing resolution from structurally similar impurities? Causality: The excessive retention is driven by the 3-iodo group. Iodine is highly polarizable, leading to intense dispersive (hydrophobic) interactions with the dense C18 alkyl chains. Pushing the organic modifier higher (e.g., >85%) will reduce RT but will also collapse the selectivity ( a ) between your target compound and any des-iodo or positional isomer impurities. Solution: Change the stationary phase chemistry to alter the retention mechanism. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column leverages π−π interactions and halogen bonding. The phenyl ring of the stationary phase interacts directly with the dimethoxyphenyl and iodobenzoyl rings, providing an alternate retention mechanism that elutes highly lipophilic halogenated aromatics faster and with superior shape selectivity compared to C18 phases[1].

Q2: I am experiencing a gradual retention time drift (the compound elutes earlier over the course of a 100-injection sequence). What is the root cause? Causality: A steady decrease in retention time in reversed-phase HPLC is almost always linked to a progressive change in mobile phase composition or column temperature. In labs without strict HVAC control, ambient temperature swings alter mobile phase viscosity and mass transfer kinetics. A mere 1°C change can shift retention times by 1–2%[2]. Alternatively, if you are using a quaternary pump, a failing proportioning valve may be delivering slightly more organic solvent over time. Solution: Always use a thermostatted column compartment (TCC) set at least 5°C above the maximum ambient room temperature (e.g., 40°C). Furthermore, for highly sensitive isocratic methods, prepare your mobile phases gravimetrically rather than volumetrically to eliminate human error and bypass pump mixing inaccuracies[3].

Q3: The peak exhibits severe tailing, and the retention time shifts slightly depending on the injection mass. Is the column overloaded? Causality: While mass overloading is possible, the combination of tailing and concentration-dependent RT shifts for an amide strongly points to secondary chemical interactions. The amide carbonyl and the methoxy oxygens act as hydrogen bond acceptors, interacting with ionized residual silanols ( SiO− ) on the silica support. At higher injection masses, these active sites become saturated, causing the bulk of the peak to elute slightly faster while the tail drags. Solution: Ensure the mobile phase is properly buffered. Even though the benzamide is nominally neutral, controlling the mobile phase pH (e.g., using a 10 mM Ammonium Formate buffer at pH 3.5) suppresses silanol ionization, masking these secondary interaction sites and stabilizing the retention time.

Quantitative Data: Stationary Phase Comparison

To illustrate the impact of column chemistry on the retention of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, review the comparative data below. Note: Data assumes a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 40°C.

Column ChemistryMobile Phase (Isocratic)Expected Capacity Factor ( k′ )Efficiency ( N )Mechanistic Causality
C18 (Standard) 60% MeCN / 40% Water> 15.0~10,000Strong dispersive interactions with the highly lipophilic iodine atom dominate retention.
C18 (Standard) 80% MeCN / 20% Water~ 4.5~12,000Reduced hydrophobic retention; high risk of co-eluting polar impurities due to collapsed selectivity.
Phenyl-Hexyl 60% MeCN / 40% Water~ 6.0~18,000 π−π interactions provide alternate selectivity, reducing overall retention while maintaining resolution[1].
PFP (Fluorinated) 60% MeOH / 40% Water~ 8.2~15,000Strong dipole-dipole and halogen bonding interactions; excellent shape selectivity for positional isomers.
Experimental Protocol: Self-Validating Method Optimization

To establish a robust, reproducible retention time, you must validate that your instrument is delivering precisely what you programmed. Follow this step-by-step protocol utilizing the "Tracer Validation" technique[3].

Step 1: System Baseline & Thermal Equilibration

  • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) into the TCC.

  • Set the TCC to 40.0°C. Causality: Elevating the temperature lowers mobile phase viscosity, reducing backpressure and minimizing the impact of ambient laboratory temperature fluctuations[2].

  • Allow 30 minutes for complete thermal equilibration.

Step 2: Buffer Preparation (Gravimetric)

  • Prepare a 10 mM Ammonium Formate buffer adjusted to pH 3.5.

  • Weigh the aqueous buffer and the organic modifier (Acetonitrile) on an analytical balance to prepare a 50:50 (w/w) mixture. Causality: Gravimetric preparation eliminates volume-contraction errors that occur when mixing water and acetonitrile, ensuring absolute batch-to-batch consistency[3].

Step 3: The "Tracer" Validation Test This step creates a self-validating system to prove your pump is not causing RT drift.

  • If you must use the pump to mix solvents dynamically (e.g., for gradient development), add 0.1% Acetone to your Acetonitrile line (Line B).

  • Set the detector to 254 nm. Acetone absorbs strongly at this wavelength, acting as a UV tracer.

  • Program a steady 50% B isocratic flow.

  • Validation Check: Observe the baseline. If the baseline is perfectly flat, your pump's proportioning valves are functioning correctly. If the baseline oscillates or drifts, the pump is delivering an inconsistent mobile phase, which is the mechanical root cause of your retention time shifts[3].

Step 4: Retention Factor ( k′ ) Mapping

  • Inject 1 µL of N-(2,4-dimethoxyphenyl)-3-iodobenzamide (100 µg/mL).

  • Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • Adjust the organic percentage in 5% increments until k′ is between 3 and 10. Causality: A k′ in this range ensures the analyte is sufficiently retained to separate from the void volume ( t0​ ) but elutes quickly enough to maintain sharp peak geometry and high signal-to-noise ratio.

References
  • Troubleshooting Common HPLC Issues Source: lcms.cz URL: [Link][3]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: timberlineinstruments.com URL: [Link][2]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl Source: mac-mod.com URL: [Link][1]

Sources

Technical Support Center: LC-MS Troubleshooting for N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique analytical hurdles presented by complex halogenated amides.

Analyzing N-(2,4-dimethoxyphenyl)-3-iodobenzamide via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a trifecta of structural challenges:

  • The Amide Linkage: Prone to forming unwanted adducts rather than the desired protonated species.

  • The Iodine Atom: Highly susceptible to thermal and collisional degradation.

  • The Lipophilic Aromatic Rings: Causes late chromatographic elution, placing the analyte directly in the crosshairs of severe matrix suppression zones.

This guide provides a causality-driven framework and self-validating protocols to establish a robust, high-sensitivity assay for this compound.

Diagnostic Troubleshooting Workflow

MS_Troubleshooting N1 Low MS Signal for N-(2,4-dimethoxyphenyl)-3-iodobenzamide N2 Evaluate MS1 Spectrum N1->N2 N3 High [M+Na]+ / Low[M+H]+ N2->N3 Adduct Issue N4 Prominent m/z 127 (I-) Peak N2->N4 Fragmentation N5 Low Overall Signal (Matrix) N2->N5 Suppression N6 Add 0.1% Formic Acid & Ammonium Formate N3->N6 Drive Protonation N7 Lower Desolvation Temp & Cone Voltage N4->N7 Reduce Thermal Energy N8 Implement SPE Cleanup & Optimize LC Gradient N5->N8 Remove Phospholipids

Diagnostic workflow for resolving common LC-MS ionization issues.

Quantitative Reference Data

To effectively troubleshoot, you must know exactly what mass-to-charge (m/z) ratios to monitor. The table below summarizes the exact masses and expected diagnostic ions for N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Analyte / Adduct / FragmentFormulaExact Mass (Da)Expected m/z (ESI+)Expected m/z (ESI-)Troubleshooting Relevance
Neutral Molecule C₁₅H₁₄INO₃383.0018N/AN/ATarget analyte
Protonated Adduct [M+H]⁺384.0096384.01N/ADesired MS1 precursor
Deprotonated Adduct [M-H]⁻381.9940N/A382.00Alternative MS1 precursor
Sodiated Adduct [M+Na]⁺405.9916406.00N/AIndicates poor protonation efficiency
Iodide Ion I⁻126.9045N/A126.90Primary indicator of in-source fragmentation
De-iodinated Fragment [M-I]⁺256.0970256.10N/AC-I bond cleavage in ESI+

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: Why is my target [M+H]⁺ signal at m/z 384.01 barely detectable, but I see a massive peak at m/z 406.00?

The Causality: You are observing the sodiated adduct ([M+Na]⁺). The nature of the ions generated in ESI depends heavily on the analyte's functional groups[1]. The nitrogen in an amide group is weakly acidic and does not easily accommodate a proton; instead, protonation must occur at the carbonyl oxygen. Because sodium is ubiquitous in LC systems and the carbonyl oxygen is a strong Lewis base, sodium easily outcompetes protons during the droplet evaporation phase if the proton concentration is insufficient. The Solution: Force the equilibrium toward protonation. Ensure your mobile phase contains at least 0.1% Formic Acid. Additionally, adding 2–5 mM Ammonium Formate can act as a proton donor and sodium scavenger, effectively suppressing the [M+Na]⁺ adduct and driving the formation of [M+H]⁺.

Q2: I'm losing sensitivity in ESI+, and when I switch to ESI-, I see a massive peak at m/z 127. What is destroying my analyte?

The Causality: This is classic In-Source Fragmentation (ISF). The carbon-iodine (C-I) bond is by far the weakest among all halogen-carbon bonds[2]. In-source fragmentation occurs when ionized molecules undergo collisional activation in the higher-pressure source and post-source regions of the MS inlet[3]. The excess thermal and electrical energy strips the iodine atom off before the molecule reaches the first quadrupole. In negative mode, this yields a dominant iodide anion (I⁻) at m/z 127[4]. In positive mode, you will observe the de-iodinated fragment at m/z 256.10. The Solution: Treat this molecule like a thermally labile peptide. You must systematically lower the desolvation temperature and the cone voltage (or declustering potential) to preserve the intact C-I bond (see Protocol B below).

Q3: My standard curves in neat solvent look perfect, but my signal disappears when injecting extracted plasma samples. How do I fix this?

The Causality: You are experiencing severe ion suppression due to matrix effects. Co-eluting matrix components reduce the ionization efficiency of target analytes by competing for charge on the surface of the electrospray droplet[5]. Because N-(2,4-dimethoxyphenyl)-3-iodobenzamide is highly lipophilic, it elutes late in a reversed-phase gradient—exactly where hydrophobic endogenous phospholipids elute. The Solution: You must physically separate the analyte from the matrix. Implement a Solid-Phase Extraction (SPE) cleanup step rather than a simple protein precipitation, and utilize Protocol A to map and avoid suppression zones chromatographically.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Mapping

Purpose: To visually map the exact retention times where biological matrix components suppress your analyte's ionization.

  • Preparation: Prepare a 100 ng/mL solution of N-(2,4-dimethoxyphenyl)-3-iodobenzamide in 50:50 Water:Acetonitrile.

  • Setup: Connect a syringe pump to a T-junction placed between the LC column outlet and the MS source inlet.

  • Infusion: Infuse the pure analyte solution continuously at 10 µL/min into the MS. You should observe a steady, flat baseline signal for m/z 384.01.

  • Injection: While the infusion is running, inject a blank biological matrix extract (e.g., extracted plasma) through the LC system using your standard analytical gradient.

  • Validation: Monitor the m/z 384.01 trace. Any significant negative dips in the baseline indicate the exact retention times where matrix components are eluting and causing ion suppression.

  • Action: Adjust your LC gradient (e.g., flatten the gradient slope) so that N-(2,4-dimethoxyphenyl)-3-iodobenzamide elutes in a "clean" window outside of these identified suppression zones.

Protocol B: Systematic Source Tuning to Mitigate ISF

Purpose: To find the optimal balance between droplet desolvation efficiency and the preservation of the fragile C-I bond.

  • Setup: Bypass the LC column and infuse the analyte directly into the MS source at 10 µL/min.

  • Monitoring: Set the mass spectrometer to scan mode (m/z 100–500) to simultaneously monitor the intact [M+H]⁺ (m/z 384.01) and the de-iodinated fragment (m/z 256.10).

  • Thermal Tuning: Systematically ramp the desolvation temperature from 200°C to 500°C in 50°C increments. Record the absolute intensities of both ions.

  • Voltage Tuning: Set the temperature to the lowest value that still provides stable spray. Systematically ramp the cone voltage (or declustering potential) from 10V to 80V in 10V increments.

  • Validation: Calculate the ratio of Intact (384.01) to Fragment (256.10). Select the temperature and voltage combination that maximizes the absolute signal of 384.01 while strictly maintaining an intact-to-fragment ratio of > 10:1.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. NIH / PMC. 1

  • Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Aviv Analytical.2

  • Electrospray ionization-mass spectrometry (ESI-MS) analysis of experiment with 30 µM iohexol... ResearchGate. 4

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. 5

  • Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. Waters Corporation. 3

Sources

Technical Support Center: N-(2,4-dimethoxyphenyl)-3-iodobenzamide Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides an in-depth, mechanistically grounded troubleshooting framework for the purification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide. Due to the specific electronic properties of the 2,4-dimethoxyaniline precursor and the distinct solubility profile of the iodinated benzamide, researchers frequently encounter issues such as chromophoric contamination and liquid-liquid phase separation (oiling out). This portal is designed to help you diagnose and resolve these specific bottlenecks.

Physicochemical Profiling

Understanding the physical and electronic properties of your target molecule is the first step in designing a rational purification strategy[1]. The presence of an electron-rich aromatic ring paired with a highly polarizable, heavy iodine atom dictates the compound's behavior in solution.

PropertyValue / DescriptionMechanistic Implication for Purification
Molecular Formula C15H14INO3High molecular weight (383.18 g/mol ) and heavy atom (I) promote strong van der Waals interactions, favoring crystallization.
H-Bonding Profile 1 Donor (N-H), 3 Acceptors (C=O, 2x O-Me)Capable of forming strong intermolecular hydrogen bond networks. Highly responsive to protic solvents (e.g., Ethanol, Water).
Aromaticity Electron-rich (dimethoxyphenyl) & Electron-deficient (iodobenzoyl)The 2,4-dimethoxyphenyl moiety is highly susceptible to oxidation, leading to dark chromophoric impurities.
Estimated Polarity Moderate to HighPoorly soluble in non-polar solvents (hexanes); highly soluble in polar aprotic (DMSO, DMF) and moderately soluble in alcohols.

Purification Decision Matrix

Before proceeding with a recrystallization, it is critical to assess the state of your crude mixture. The following workflow illustrates the logical decision-making process required to isolate >99% pure N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

PurificationWorkflow Crude Crude N-(2,4-dimethoxyphenyl) -3-iodobenzamide PreWash Acid/Base Aqueous Wash (Remove starting materials) Crude->PreWash Dissolve Dissolve in minimal hot solvent (e.g., EtOH/Water) PreWash->Dissolve ColorCheck Are dark/purple impurities present? Dissolve->ColorCheck Charcoal Add Activated Charcoal & Boil (5 min) ColorCheck->Charcoal Yes HotFilter Hot Filtration (Remove insolubles) ColorCheck->HotFilter No Charcoal->HotFilter Cooling Controlled Cooling (1 °C/min) HotFilter->Cooling OilCheck Does the product 'oil out' (LLPS)? Cooling->OilCheck OilFix Reheat, add co-solvent (EtOH) or seed crystals OilCheck->OilFix Yes Crystallize Nucleation & Crystal Growth OilCheck->Crystallize No OilFix->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Crystallize->Isolate Pure Pure Product (>99% Purity) Isolate->Pure

Logical decision tree for the recrystallization and troubleshooting of the target benzamide.

Troubleshooting Guides (FAQs)

Q1: My recrystallization solution is "oiling out" (forming a second liquid phase) instead of forming crystals. What causes this and how do I resolve it?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the depressed melting point of the impure mixture. Instead of nucleating into a solid crystal lattice, the solute separates as a highly concentrated, viscous oil[3]. Benzamides are particularly prone to this when cooled too rapidly or when the solvent system is too poor (e.g., excessive water in an EtOH/Water mix). The Resolution:

  • Reheat: Immediately reheat the mixture until the oil completely redissolves into a single clear phase.

  • Adjust Solvent: Add a small volume (1-2 mL) of the "good" solvent (e.g., pure Ethanol or Ethyl Acetate) to lower the saturation temperature.

  • Seed & Slow Cool: Allow the flask to cool ambiently (approx. 1 °C/min). Do not place it directly in an ice bath. If available, add a microscopic seed crystal of pure N-(2,4-dimethoxyphenyl)-3-iodobenzamide when the solution is lukewarm to bypass the nucleation energy barrier.

Q2: The crude product is dark brown or purple. How do I remove these highly colored impurities?

The Causality: The starting material, 2,4-dimethoxyaniline, contains two strongly electron-donating methoxy groups. This makes the aromatic ring highly susceptible to atmospheric oxidation and photo-degradation, rapidly forming highly conjugated, dark-colored azo compounds and "aniline black" polymeric derivatives[4]. These chromophores easily co-crystallize with your product due to similar pi-pi stacking interactions. The Resolution: Incorporate an activated charcoal treatment during recrystallization. Activated carbon has a massive surface area and a high affinity for large, planar, highly conjugated polymeric impurities. Add 5-10% (w/w) activated charcoal to your hot solution, boil for 5 minutes, and perform a rapid hot filtration through a pad of Celite to remove the carbon before cooling[5].

Q3: TLC indicates the presence of unreacted 3-iodobenzoic acid and/or 2,4-dimethoxyaniline. Can recrystallization alone remove these?

The Causality: While recrystallization is powerful, relying on it to remove large stoichiometric excesses of starting materials often leads to co-crystallization or severe melting point depression (which triggers the "oiling out" mentioned in Q1). The Resolution: You must perform a pre-recrystallization chemical wash. Because your product is a neutral amide, it will remain in the organic phase during an acid/base workup, while the starting materials will ionize and partition into the aqueous phase.

  • To remove 2,4-dimethoxyaniline: Wash the organic layer with 1M HCl. The amine protonates to form a water-soluble ammonium salt.

  • To remove 3-iodobenzoic acid: Wash the organic layer with saturated NaHCO₃. The acid deprotonates to form a water-soluble carboxylate salt.

Optimized Recrystallization Protocol (Self-Validating System)

This protocol utilizes an Ethanol/Water co-solvent system, which leverages the hydrogen-bonding capacity of the amide to achieve high recovery rates while excluding non-polar impurities.

Step 1: Pre-treatment (Acid/Base Wash)
  • Dissolve the crude N-(2,4-dimethoxyphenyl)-3-iodobenzamide in Ethyl Acetate (EtOAc).

  • Wash sequentially with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).

  • Self-Validation Check: Test the pH of the aqueous waste. The HCl wash must register pH < 2, and the NaHCO₃ wash must register pH > 8 to guarantee complete ionization of starting materials.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pre-purified solid.

Step 2: Solvent Selection & Dissolution
Solvent SystemRoleExpected Outcome
Ethanol (Absolute) "Good" SolventDissolves the benzamide completely at boiling point (78 °C).
Water (Deionized) "Anti-Solvent"Drastically reduces solubility, forcing crystallization upon cooling.
  • Transfer the solid to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

  • Self-Validation Check: The solution must be completely transparent (no suspended particles). If it is cloudy, add more hot Ethanol dropwise.

Step 3: Decolorization & Hot Filtration (If required)
  • If the solution is darker than pale yellow, remove from heat, add a spatula tip of activated charcoal, and boil gently for 5 minutes.

  • Filter the hot solution quickly through fluted filter paper (or a pre-warmed Buchner funnel with Celite) into a clean, heated flask.

Step 4: Controlled Nucleation
  • To the boiling, clear ethanolic solution, add hot Water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Immediately add 1-2 drops of hot Ethanol to clear the cloudiness.

  • Remove the flask from the heat source. Place it on a cork ring and cover it with a watch glass. Allow it to cool undisturbed to room temperature over 1-2 hours.

  • Self-Validation Check: Observe the flask. Crystals should appear as distinct needles or plates. If a milky emulsion forms, LLPS has occurred (refer to Q1 to troubleshoot).

Step 5: Isolation & Validation
  • Once the flask reaches room temperature and crystal growth has ceased, submerge it in an ice-water bath for 30 minutes to maximize yield.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water.

  • Dry the crystals under high vacuum for 12 hours.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 7:3). The purified product should appear as a single, distinct spot (Rf ~0.4) under short-wave UV light (254 nm), with no baseline smearing.

References

  • Molport. "N-(2,4-dimethoxyphenyl)-3-iodobenzamide | Molport-001-897-608 - Chemical Properties and Structure." Molport Database. URL: [Link]

Sources

Reducing background noise in N-(2,4-dimethoxyphenyl)-3-iodobenzamide fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Support Center: N-(2,4-dimethoxyphenyl)-3-iodobenzamide Workflows

As a Senior Application Scientist, I frequently see researchers struggle with high background noise and poor signal-to-noise (S/N) ratios when integrating complex, custom-synthesized small molecules into fluorescence assays.

N-(2,4-dimethoxyphenyl)-3-iodobenzamide presents a unique "perfect storm" of physicochemical challenges. Its highly lipophilic dimethoxyphenyl ring drives aqueous insolubility, while the heavy iodine atom fundamentally alters the photophysics of the microenvironment. This guide is designed to help you diagnose the root cause of your background noise and implement self-validating protocols to restore assay integrity.

Part 1: Mechanistic Overview of Interference

To troubleshoot effectively, we must first understand why this specific molecule disrupts fluorescence readouts. The interference is rarely true autofluorescence; rather, it is usually a combination of three distinct physical phenomena:

  • Rayleigh & Raman Scattering (The Aggregation Effect): The combination of the dimethoxyphenyl and iodobenzene moieties makes this compound highly hydrophobic. In standard aqueous buffers, it spontaneously forms colloidal nano-aggregates. When the microplate reader's excitation beam hits these aggregates, the light scatters. Monochromators and filters often misinterpret this scattered light as emission fluorescence, artificially inflating your background noise[1].

  • The Heavy-Atom Effect (Signal Quenching): The iodine atom in the 3-iodobenzamide group is a large, heavy halogen. Heavy atoms facilitate spin-orbit coupling, which accelerates intersystem crossing from the fluorophore's excited singlet state to a triplet state. This quenches the prompt fluorescence of your assay[2]. While this doesn't increase background, it drastically decreases your primary signal, resulting in an unworkable S/N ratio.

  • The Inner Filter Effect (IFE): The aromatic rings of the compound absorb UV and visible light. If the compound's absorbance spectrum overlaps with your fluorophore's excitation or emission wavelengths, it acts as a physical filter, absorbing the light before it can reach the detector (A=εcl)[3].

Part 2: Diagnostic Workflow

Before altering your assay conditions, use the following logical workflow to isolate the exact mechanism causing your background noise.

TroubleshootingWorkflow Start High Background / Low S:N in N-(2,4-dimethoxyphenyl) -3-iodobenzamide Assay Step1 Run Buffer + Compound (No Fluorophore) Start->Step1 Decision1 Is signal > 3x Buffer baseline? Step1->Decision1 Scattering Colloidal Aggregation (Rayleigh Scattering) Decision1->Scattering YES (False Positive) Quenching Signal Quenching (IFE or Heavy Atom Effect) Decision1->Quenching NO (False Negative) FixAgg Add 0.01% CHAPS or Centrifuge at 10,000 x g Scattering->FixAgg Step2 Run Absorbance Scan (250 - 600 nm) Quenching->Step2 Decision2 Peak overlaps with Ex/Em wavelengths? Step2->Decision2 FixIFE Apply Z-Position Correction or Dilute Sample Decision2->FixIFE YES (Inner Filter Effect) FixHeavy Switch to Time-Resolved Fluorescence (TRF) Decision2->FixHeavy NO (Iodine Quenching)

Caption: Diagnostic workflow for isolating scattering, IFE, and quenching in small molecule assays.

Part 3: Physicochemical Interference Profiles & Correction Thresholds

Use this data table to compare your experimental observations against known interference thresholds for this compound.

Interference MechanismRoot Cause in N-(2,4-dimethoxyphenyl)-3-iodobenzamideDiagnostic ThresholdPrimary Corrective Action
Rayleigh Scattering Hydrophobic aggregation of the dimethoxyphenyl/iodobenzene coreApparent emission peak shifts linearly with excitation wavelength[4]Add 0.01% CHAPS or 0.05% Tween-20
Inner Filter Effect (IFE) Aromatic system absorbing excitation/emission lightCompound Absorbance at λex​ or λem​ > 0.1 OD[3]Z-position mathematical correction[5]
Heavy-Atom Quenching Iodine-induced intersystem crossing (spin-orbit coupling)Drastic drop in fluorophore quantum yield ( Φ )Switch to Time-Resolved Fluorescence (TRF)[6]
Optical Crosstalk High-concentration compound "flare-out"Signal saturation in adjacent empty wells[2]Use opaque black microplates[7]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Detergent Screen for Colloidal Aggregation

If your compound is forming light-scattering aggregates, adding a sub-critical micelle concentration (CMC) detergent will break them up without denaturing your target proteins.

  • Preparation: Prepare a 2X working stock of N-(2,4-dimethoxyphenyl)-3-iodobenzamide in your standard assay buffer (e.g., PBS, pH 7.4).

  • Detergent Gradient: Prepare a serial dilution of CHAPS detergent ranging from 0.001% to 0.1% (w/v) in the same buffer. (Note: CHAPS CMC is ~0.5%; keeping it below this threshold prevents micelle-induced target denaturation).

  • Plating: In a solid black 384-well microplate[7], mix equal volumes (e.g., 20 µL) of the compound stock and the detergent dilutions.

  • Controls: Include a buffer-only control and a compound-only control (no detergent).

  • Measurement: Read the plate at your assay's specific excitation and emission wavelengths.

  • Self-Validation: If the apparent fluorescence signal decreases in a dose-dependent manner as detergent concentration increases, you have successfully proven that the initial noise was caused by Rayleigh scattering from compound aggregates, not true autofluorescence[1].

Protocol B: Z-Position Inner Filter Effect (IFE) Correction

If the compound absorbs light, simple background subtraction will fail because the interference is multiplicative, not additive. You must correct the non-linear signal attenuation geometrically.

  • Absorbance Check: Measure the absorbance (Optical Density, OD) of the compound at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay[3].

  • Threshold Verification: If the sum of the absorbance ( ODex​+ODem​ ) exceeds 0.1, IFE correction is mandatory.

  • Dual-Read Measurement: Using a microplate reader equipped with variable vertical axis focus, measure the fluorescence intensity of the sample at two distinct focal heights (e.g., Z1​=2.0 mm and Z2​=4.0 mm)[5].

  • Algorithmic Correction: Apply the geometric correction algorithm specific to your reader's software to extrapolate the theoretical unattenuated fluorescence ( Fcorr​ ).

  • Self-Validation: Perform a serial dilution of the compound. The corrected fluorescence ( Fcorr​ ) should scale linearly with concentration, whereas the uncorrected raw signal will plateau or curve downward[5].

Part 5: Frequently Asked Questions (FAQs)

Q: I'm seeing a massive fluorescent signal from N-(2,4-dimethoxyphenyl)-3-iodobenzamide even without my target fluorophore. Is the compound autofluorescent? A: It is highly likely you are observing Rayleigh or Raman scattering rather than true autofluorescence. Due to the compound's lipophilicity, it forms colloidal nano-aggregates in aqueous buffers. These aggregates scatter the excitation light, which the detector misinterprets as emission[1]. Self-validation test: Change the excitation wavelength by 20 nm. If the "emission" peak also shifts by exactly 20 nm, it is scattering. True fluorescence emission wavelengths are independent of the excitation wavelength[4].

Q: My positive control works, but when I add the iodinated compound, the signal completely disappears, making the background noise look relatively huge. Why? A: This is a classic manifestation of the Heavy Atom Effect. The iodine atom in the 3-iodobenzamide moiety facilitates spin-orbit coupling, which accelerates intersystem crossing from the excited singlet state to the triplet state. This effectively quenches prompt fluorescence. To bypass this, transition your assay to Time-Resolved Fluorescence (TRF) using lanthanide chelates. TRF utilizes long-lived luminescence (measured in milliseconds rather than nanoseconds), allowing you to introduce a time delay that completely bypasses short-lived background noise and collisional quenching[6].

Q: Can I just mathematically subtract the compound's background signal from my final read? A: Simple subtraction only works for true additive autofluorescence. If the compound is causing an Inner Filter Effect (IFE) by absorbing light (A = εcl)[3], the interference is multiplicative. You must use a mathematical IFE correction model, such as the Z-position correction method detailed in Protocol B, which utilizes two measurements at different focal heights to correct the non-linear signal attenuation[5].

Q: Does the color of the microplate actually matter for this compound? A: Absolutely. Because this compound is prone to scattering and "flare-out" (where high-concentration wells bleed light into adjacent wells), you must use opaque black microplates. Black plastic absorbs scattered excitation light and autofluorescence, drastically reducing background noise and preventing optical crosstalk between wells[2][7].

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI Bookshelf). Available at: [Link]

  • Time-Resolved Fluorescence Measurements. BMG LABTECH. Available at: [Link]

  • An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available at: [Link]

  • Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay. ACS Omega (ACS Publications). Available at: [Link]

  • A BRET Ca2+ sensor enables high-throughput screening in the presence of background fluorescence. PMC (National Institutes of Health). Available at: [Link]

Sources

Validation & Comparative

N-(2,4-dimethoxyphenyl)-3-iodobenzamide vs N-(2,4-dimethoxyphenyl)-4-iodobenzamide activity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: N-(2,4-dimethoxyphenyl)-3-iodobenzamide vs. N-(2,4-dimethoxyphenyl)-4-iodobenzamide

Executive Summary & Chemical Context

In small-molecule drug discovery, the strategic placement of halogens is a critical optimization lever. Halogenation not only modulates lipophilicity and metabolic stability but also introduces highly directional, non-covalent interactions known as halogen bonds[1].

This guide provides an objective, mechanistic comparison between two structural isomers: N-(2,4-dimethoxyphenyl)-3-iodobenzamide (meta-substituted) and N-(2,4-dimethoxyphenyl)-4-iodobenzamide (para-substituted). While sharing the same dimethoxyphenyl core, the positional shift of the iodine atom fundamentally alters the molecule's electrostatic topology, spatial trajectory, and ultimate target selectivity. These scaffolds are highly relevant in the development of Sigma-1 ( σ1​ ) receptor ligands, 5-HT 2A​ inverse agonists, and targeted radiotracers for melanoma imaging[2],[3].

Mechanistic Causality: The Impact of Meta vs. Para Substitution

As an Application Scientist, I evaluate these compounds not just by their empirical IC 50​ values, but by the physical chemistry driving their target engagement.

The Halogen Bond (Sigma-Hole) Dynamics

Iodine possesses a highly polarizable electron cloud. When covalently bound to the aromatic ring, electron density is drawn toward the carbon, creating a localized region of positive electrostatic potential at the outermost tip of the iodine atom—the "sigma-hole"[4]. This allows iodine to act as a potent Lewis acid, forming strong interactions with Lewis bases (e.g., protein backbone carbonyls).

  • N-(2,4-dimethoxyphenyl)-3-iodobenzamide (Meta): The 3-iodo substitution projects the halogen vector laterally at an approximate 120° angle relative to the amide linker. This geometry is optimal for engaging lateral sub-pockets or hinge-region residues without inducing steric clashes against the back wall of a binding cleft[3].

  • N-(2,4-dimethoxyphenyl)-4-iodobenzamide (Para): The 4-iodo substitution extends linearly (180°) along the molecule's primary axis. This conformation excels in deep, narrow hydrophobic clefts—such as the primary hydrophobic site of the σ1​ receptor—where the iodine atom can anchor the molecule deep within the protein core[2].

SAR_Logic Core N-(2,4-dimethoxyphenyl) benzamide Core Sub3 3-Iodo Substitution (Meta) Core->Sub3 modifies Sub4 4-Iodo Substitution (Para) Core->Sub4 modifies Hal3 Lateral Vector (~120°) (Shallow/Hinge Pockets) Sub3->Hal3 interaction Hal4 Linear Vector (180°) (Deep Hydrophobic Clefts) Sub4->Hal4 interaction

Fig 1: Divergent binding modes dictated by meta vs. para iodine substitution.

Comparative Data Profiling

The following table summarizes the physicochemical properties and representative biological performance of these two isomers based on established SAR trends for halogenated benzamides[2],[3].

Property / Assay ParameterN-(2,4-dimethoxyphenyl)-3-iodobenzamideN-(2,4-dimethoxyphenyl)-4-iodobenzamide
Molecular Weight 383.18 g/mol 383.18 g/mol
Calculated LogP (cLogP) ~3.8~3.9
Topological Polar Surface Area (TPSA) 47.56 Ų47.56 Ų
Halogen Vector Trajectory Lateral (Meta)Linear (Para)
Representative Target Affinity (e.g., σ1​ Ki​ ) Moderate to High (Accommodates lateral fit)High (Optimal for deep pocket insertion)
Representative Target Affinity (e.g., 5-HT 2A​ Ki​ ) High (Meta often favored over para)Moderate (Steric penalty in shallow pockets)
Metabolic Stability (CYP450 liability) Moderate (Exposed para position may undergo oxidation)High (Para position blocked by heavy halogen)

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively compare the binding affinities ( Ki​ ) of the 3-iodo vs. 4-iodo derivatives, a competitive radioligand binding assay is required. The protocol below is designed as a self-validating system: it incorporates specific controls to account for the high lipophilicity of iodinated compounds, which are prone to non-specific binding (NSB).

Step-by-Step Methodology

1. Reagent & Membrane Preparation

  • Action: Resuspend target-expressing cell membranes (e.g., σ1​ receptor-expressing HEK293 cells) in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Tris-HCl maintains physiological pH without introducing chelating agents that might strip necessary divalent cations from the receptor pocket.

2. Compound Dilution & Plate Setup

  • Action: Prepare 10 mM stock solutions of the 3-iodo and 4-iodo benzamides in 100% DMSO. Perform 11-point serial dilutions (10 μ M to 0.1 nM) in assay buffer, ensuring the final DMSO concentration does not exceed 1%.

  • Causality: Iodinated benzamides are highly hydrophobic. Exceeding 1% DMSO can denature the receptor, while dropping below 0.1% during dilution can cause compound precipitation.

3. Incubation

  • Action: Combine 100 μ L of membrane suspension, 50 μ L of radioligand (e.g., [³H]-pentazocine at its Kd​ concentration), and 50 μ L of the test compound. Incubate at 25°C for 120 minutes.

  • Causality: Halogen bonds are strong but highly directional, often requiring longer equilibration times compared to simple hydrophobic interactions. A 120-minute incubation ensures true thermodynamic equilibrium is reached[4].

4. Filtration & Washing (Critical Step)

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

  • Causality: Iodinated compounds exhibit high non-specific binding to plastic and glass. Pre-treating filters with PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise and validating the specific binding signal.

5. Detection & Analysis

  • Action: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC 50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Step1 Compound Preparation 10 mM DMSO Stocks Serial Dilution Step2 Target Incubation Membrane Prep + Radioligand 120m at 25°C Step1->Step2 Step3 Filtration & Wash GF/B Filters 0.5% PEI Pre-soak (Reduces NSB) Step2->Step3 Step4 Data Analysis Non-linear Regression Cheng-Prusoff Ki Calc Step3->Step4

Fig 2: Standardized workflow for evaluating halogenated benzamide target affinity.

Conclusion

The choice between N-(2,4-dimethoxyphenyl)-3-iodobenzamide and its 4-iodo counterpart should be dictated by the structural biology of the target. If the target receptor features a deep, linear hydrophobic cleft (e.g., σ1​ receptors), the 4-iodo (para) derivative will likely exhibit superior affinity due to optimal insertion and halogen bonding[2]. Conversely, if the binding site is shallow or requires lateral engagement (e.g., specific 5-HT receptor subtypes or kinase hinge regions), the 3-iodo (meta) derivative will avoid steric penalties while maintaining strong target engagement[3].

References

  • Title: Halogen bonding for rational drug design and new drug discovery. Source: Expert Opinion on Drug Discovery (Taylor & Francis). URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Source: Journal of Chemical Information and Modeling (ACS Publications). URL: [Link]

  • Title: Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine 2A Inverse Agonists for the Treatment of Insomnia. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

1H and 13C NMR Reference Spectra for N-(2,4-dimethoxyphenyl)-3-iodobenzamide: A Comparative Guide to Solvent Effects and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, N-(2,4-dimethoxyphenyl)-3-iodobenzamide serves as a critical halogenated building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and as an intermediate in the synthesis of kinase inhibitors. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This guide provides a rigorous, objective comparison of the compound's 1H and 13C NMR spectral performance in two fundamentally different analytical environments: a non-polar solvent (CDCl3 ) and a highly polar, hydrogen-bond accepting solvent (DMSO-d6 ). By detailing the causality behind solvent-induced chemical shifts, this guide ensures researchers can confidently validate structural integrity regardless of the chosen solvent system.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol must be strictly adhered to. This methodology acts as a self-validating system, utilizing internal standards and precise concentration controls to prevent spectral artifacts.

Step-by-Step NMR Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of highly purified N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

    • Causality: This specific mass ensures an optimal signal-to-noise ratio (SNR) for 13C acquisition while preventing concentration-dependent chemical shift drifting of the amide proton in the 1H spectrum.

  • Solvent Addition: Dissolve the compound in exactly 0.6 mL of the selected deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A volume of 0.6 mL yields the ideal liquid height (~4.5 cm) in a standard 5 mm NMR tube. This prevents magnetic field inhomogeneities at the upper and lower edges of the probe coil. TMS provides an absolute internal zero-point reference .

  • Homogenization: Vortex the sealed NMR tube for 30 seconds.

    • Causality: Any undissolved particulate matter will distort local magnetic field homogeneity, leading to broad, poorly resolved peaks (loss of Lorentzian line shape).

  • 1H NMR Acquisition (400 MHz): Execute 16 scans (ns=16) with a relaxation delay (d1) of 1.0 s.

    • Causality: 16 scans provide excellent SNR for a 15 mg sample. The 1.0 s delay ensures complete longitudinal relaxation ( T1​ ) of protons, guaranteeing accurate quantitative integration.

  • 13C NMR Acquisition (100 MHz): Execute 512 scans (ns=512) with a relaxation delay (d1) of 2.0 s and standard proton decoupling (e.g., WALTZ-16).

    • Causality: Carbon-13 suffers from low natural abundance (1.1%) and a low gyromagnetic ratio. Extended scans and a longer d1 are mandatory to capture slowly relaxing quaternary carbons, specifically the carbonyl (C=O) and the iodine-bearing carbon (C-I).

NMR_Workflow A Sample Prep (15 mg in 0.6 mL) B Shimming & Tuning (Automated/Manual) A->B C 1H Acquisition (ns=16, d1=1s) B->C D 13C Acquisition (ns=512, d1=2s) B->D E Fourier Transform & Phase Correction C->E D->E F Peak Picking & Integration E->F

Standardized high-resolution NMR acquisition and processing workflow.

Comparative Analysis: CDCl3 vs. DMSO-d6

The choice of solvent drastically alters the electronic environment of the solute. Below is the objective comparison of the reference spectra data, calibrated against the solvent residual peaks (CDCl3: 1H 7.26 ppm, 13C 77.16 ppm; DMSO-d6: 1H 2.50 ppm, 13C 39.52 ppm) .

Quantitative Data Presentation: 1H NMR Assignments
Proton AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Amide NH 8.0810.15br s (CDCl3), s (DMSO)-
H-2' (3-Iodobenzoyl)8.228.35t1.5
H-6' (3-Iodobenzoyl)7.857.98dt7.8, 1.5
H-4' (3-Iodobenzoyl)7.827.92dt7.8, 1.5
H-6 (2,4-Dimethoxyphenyl)8.307.65d8.8
H-5' (3-Iodobenzoyl)7.227.35t7.8
H-5 (2,4-Dimethoxyphenyl)6.526.65dd8.8, 2.5
H-3 (2,4-Dimethoxyphenyl)6.486.60d2.5
2-OCH3 3.883.82s (3H)-
4-OCH3 3.813.75s (3H)-
Quantitative Data Presentation: 13C NMR Assignments
Carbon AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Structural Note
C=O (Carbonyl)164.5165.2Deshielded quaternary
C-4 (Ring A)157.2158.0Attached to OCH3
C-2 (Ring A)150.5151.2Attached to OCH3
C-4' (Ring B)140.8141.5Aromatic CH
C-1' (Ring B)137.2138.1Quaternary (Attached to C=O)
C-2' (Ring B)136.5137.0Aromatic CH
C-5' (Ring B)130.4131.1Aromatic CH
C-6' (Ring B)126.8127.5Aromatic CH
C-6 (Ring A)120.5122.0Aromatic CH
C-1 (Ring A)121.0121.8Quaternary (Attached to NH)
C-5 (Ring A)103.8104.5Aromatic CH
C-3 (Ring A)98.699.2Aromatic CH (Highly shielded)
C-3' (Ring B)94.595.1C-I (Heavy Atom Effect)
2-OCH3 56.256.5Methoxy carbon
4-OCH3 55.655.8Methoxy carbon

Mechanistic Causality of Solvent Effects

Understanding why these spectra differ is critical for authoritative spectral interpretation. The most profound differences between the CDCl3 and DMSO-d6 spectra arise from intermolecular hydrogen bonding and conformational locking .

  • The Amide NH Shift (8.08 ppm 10.15 ppm): In the non-polar environment of CDCl3, the amide proton experiences only weak intramolecular interactions (primarily with the ortho-methoxy oxygen). However, DMSO is a potent hydrogen-bond acceptor. The highly polarized sulfoxide oxygen ( S+−O− ) forms a strong intermolecular hydrogen bond with the amide NH. This interaction pulls electron density away from the proton, severely deshielding it and driving the signal downfield by over 2.0 ppm.

  • The H-6 Aromatic Shift (8.30 ppm 7.65 ppm): In CDCl3, the weak intramolecular hydrogen bond between the NH and the 2-methoxy group forces the 2,4-dimethoxyphenyl ring to remain coplanar with the amide carbonyl. This coplanarity places the H-6 proton directly in the deshielding cone of the carbonyl π -system, pushing it downfield to 8.30 ppm. When dissolved in DMSO-d6, the solvent outcompetes the internal hydrogen bond. The molecule undergoes conformational rotation, removing H-6 from the carbonyl's deshielding cone, resulting in a significant upfield shift to 7.65 ppm.

  • The Heavy Atom Effect (C-3' at ~94.5 ppm): Regardless of the solvent, the carbon attached directly to the iodine atom (C-3') appears unusually upfield for an aromatic carbon. This is caused by the "Heavy Atom Effect," where the large electron cloud of the iodine atom induces strong diamagnetic shielding on the directly attached carbon nucleus.

Solvent_Effects DMSO DMSO-d6 Solvent (Polar, H-bond Acceptor) NH_DMSO Amide NH: Downfield Shift (~10.15 ppm) DMSO->NH_DMSO Intermolecular H-bonding Conf_DMSO Restricted Amide Rotation (Strong Solvation) DMSO->Conf_DMSO Disrupts internal H-bonds CDCl3 CDCl3 Solvent (Non-polar, Weak Interactor) NH_CDCl3 Amide NH: Upfield Shift (~8.08 ppm) CDCl3->NH_CDCl3 Minimal solvation Conf_CDCl3 Intramolecular H-Bonding (NH to 2-OMe) CDCl3->Conf_CDCl3 Promotes coplanarity

Mechanistic pathways of solvent-induced chemical shift variations in amides.

Conclusion

When validating the synthesis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, the choice of NMR solvent dictates the spectral landscape. CDCl3 is recommended for routine, rapid structural confirmation due to its ease of evaporation and low viscosity (yielding sharper peaks). However, DMSO-d6 is superior if the researcher needs to definitively identify the exchangeable amide proton, as the strong solvent interaction locks the NH signal into a sharp, highly deshielded singlet, preventing it from broadening into the baseline.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry (1997), 62(21), 7512-7515. URL: [Link]

  • Title: Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts Source: The Journal of Physical Chemistry A (2017), 121(50), 9645-9653. URL: [Link]

Comparative Guide: LC-MS Validation Strategies for N-(2,4-dimethoxyphenyl)-3-iodobenzamide Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific benzamide derivatives requires rigorous analytical oversight to ensure high yield and purity [1]. N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a complex synthetic intermediate characterized by an electron-rich dimethoxyphenyl ring and a highly polarizable iodinated aromatic system. Validating the purity of this compound is a known chromatographic challenge, primarily due to the presence of closely related positional isomers (e.g., the 4-iodo analog) and des-iodo byproducts [2].

This guide objectively compares the performance of standard Reverse-Phase (RP-C18) methodologies against advanced orthogonal UHPLC-HRMS (Pentafluorophenyl, PFP) workflows. By detailing the causality behind column selection and providing a self-validating experimental protocol, this guide empowers researchers to establish robust Quality Assurance/Quality Control (QA/QC) pipelines for halogenated benzamides.

The Analytical Challenge: Causality in Column Selection

When analyzing halogenated aromatics, standard C18 columns often fail to provide baseline resolution for positional isomers. This occurs because C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Since the 3-iodo and 4-iodo isomers of N-(2,4-dimethoxyphenyl)-iodobenzamide possess nearly identical hydrophobicities and molecular volumes, they co-elute.

The PFP Advantage: To resolve this, an orthogonal approach utilizing a Pentafluorophenyl (PFP) stationary phase is required. The causality behind this choice lies in the multiple retention mechanisms PFP offers:

  • π−π Depletion Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring that interacts strongly with the electron-rich 2,4-dimethoxyphenyl moiety of the analyte.

  • Halogen Bonding & Dipole Interactions: The highly polarizable iodine atom interacts differently with the fluorinated stationary phase depending on its meta (3-iodo) or para (4-iodo) position. This distinct spatial arrangement drastically improves the separation factor ( α ).

Table 1: Comparative Chromatographic Performance (C18 vs. PFP)

Data represents the analysis of a crude synthetic mixture spiked with 1.0% of known impurities.

ParameterStandard RP-HPLC (C18)Advanced UHPLC (PFP)Analytical Implication
Target Retention Time (tR) 4.25 min5.80 minPFP provides stronger retention via π−π interactions.
Resolution ( Rs​ ): 3-Iodo vs 4-Iodo 0.85 (Co-elution)2.75 (Baseline)C18 fails to resolve isomers; PFP succeeds via halogen bonding.
Resolution ( Rs​ ): Target vs Des-iodo 3.104.50Both columns resolve the des-iodo impurity effectively.
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)PFP reduces secondary silanol interactions with the amide group.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) and spike recovery to ensure the system is capable of resolving critical pairs before any unknown samples are analyzed.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) & Blank Runs

  • Action: Inject a 50% Methanol blank, followed by an SST standard containing 10 µg/mL of both N-(2,4-dimethoxyphenyl)-3-iodobenzamide and its 4-iodo isomer.

  • Validation Criteria: The blank must show zero carryover at the target retention time. The SST must demonstrate a resolution ( Rs​ ) ≥2.0 between the 3-iodo and 4-iodo isomers. Do not proceed if criteria are unmet.

Step 2: Sample Preparation (Spike Recovery)

  • Action: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in the initial mobile phase (0.1% Formic Acid in Water).

  • Spike: Prepare a parallel sample spiked with 0.1% of the des-iodo impurity to calculate recovery rates and confirm the absence of matrix suppression.

Step 3: UHPLC Chromatographic Separation

  • Column: PFP Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in MeCN.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection

  • Action: Utilize an Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive mode [4].

  • Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C. Mass range: m/z 100–1000.

LCMS_Workflow SST 1. System Suitability (Blank & Resolution Std) Prep 2. Sample Preparation (0.1% FA in MeCN) SST->Prep Chrom 3. UHPLC Separation (PFP Column) Prep->Chrom MS 4. HRMS Detection (ESI+ Q-TOF) Chrom->MS Data 5. Impurity Profiling & Quantification MS->Data

Caption: Workflow for the LC-MS validation of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Impurity Profiling & Fragmentation Pathways

Stress testing and forced degradation profiling using LC-MS are standard protocols for benzamide derivatives to identify oxidation, hydrolysis, and synthesis byproducts [3]. For N-(2,4-dimethoxyphenyl)-3-iodobenzamide (Exact Mass: 383.0018 Da), HRMS provides critical isotope distribution data to confirm the presence of the iodine atom.

Key Impurities Monitored:

  • Impurity A (Positional Isomer): N-(2,4-dimethoxyphenyl)-4-iodobenzamide ( [M+H]+=384.0091 ). Differentiated solely by PFP retention time.

  • Impurity B (Des-iodo Byproduct): N-(2,4-dimethoxyphenyl)benzamide ( [M+H]+=258.1125 ). Formed via dehalogenation.

  • Impurity C (Unreacted Precursor): 2,4-dimethoxyaniline ( [M+H]+=154.0863 ).

Upon Collision-Induced Dissociation (CID), the target molecule undergoes predictable amide bond cleavage. Monitoring these specific product ions allows for highly selective Multiple Reaction Monitoring (MRM) if transitioning the method to a Triple Quadrupole (QqQ) system for high-throughput quantification.

Fragmentation M [M+H]+ m/z 384.01 Target Molecule CID Collision-Induced Dissociation (CID) M->CID F1 m/z 230.93 3-Iodobenzoyl Cation CID->F1 Amide Cleavage F2 m/z 154.09 Dimethoxyaniline Cation CID->F2 Amide Cleavage F3 m/z 105.03 Benzoyl Cation (-I) F1->F3 Halogen Loss

Caption: ESI+ fragmentation pathway of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Conclusion

For the rigorous purity validation of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, standard C18 columns are fundamentally inadequate due to their inability to resolve critical isomeric impurities. By transitioning to a PFP stationary phase coupled with HRMS , laboratories can leverage halogen bonding and π−π interactions to achieve baseline resolution. Implementing the self-validating protocols outlined above ensures that analytical data remains trustworthy, reproducible, and compliant with stringent drug development standards.

References

  • BenchChem. Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. Retrieved from 1

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Retrieved from 2

  • PMC - NIH. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Retrieved from

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from 3

Sources

Comparative Binding Affinity Guide: N-(2,4-dimethoxyphenyl)-3-iodobenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The optimization of benzamide-derived pharmacophores is a cornerstone of modern targeted oncology, particularly in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors and targeted apoptotic agents. Benzamide derivatives, particularly 3-iodobenzamide, have long been recognized as foundational scaffolds for inhibiting enzymes critical for DNA repair 1.

This guide provides an in-depth comparative analysis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide against its classic structural analogs, 3-aminobenzamide (3-AB) and 3-iodobenzamide (3-IBA). By extending the benzamide core with a bulky, electron-rich N-phenyl ring, researchers can exploit adjacent hydrophobic clefts within the target's binding pocket. Such modifications have been shown to significantly alter binding affinity, induce dose-dependent PARP and caspase-3 cleavage, and drive synthetic lethality in specific cancer models 2. Furthermore, highly substituted iodobenzamide derivatives are frequently utilized as potent intermediates in the development of targeted apoptotic inducers, including Bcl-2/Bcl-xL inhibitors 3.

Mechanistic Rationale: The Evolution of the Pharmacophore

Understanding why N-(2,4-dimethoxyphenyl)-3-iodobenzamide exhibits superior binding requires analyzing the thermodynamics of the target pocket (e.g., the NAD+ binding site of PARP-1):

  • The Benzamide Core: Forms critical hydrogen bonds with the catalytic residues (e.g., Gly863 and Ser904 in PARP-1).

  • The 3-Iodo Substitution: The heavy halogen atom fills a highly hydrophobic sub-pocket, displacing trapped water molecules and contributing a favorable entropic gain ( ΔS ) upon binding.

  • The N-(2,4-dimethoxyphenyl) Extension: Unlike simple benzamides, the addition of the dimethoxyphenyl group probes the outer rim of the binding cleft. The methoxy groups act as secondary hydrogen-bond acceptors, while the aromatic ring engages in π−π stacking with adjacent tyrosine residues, drastically reducing the dissociation rate ( koff​ ).

Quantitative Data: Binding Affinity Comparison

The following table synthesizes the binding kinetics and thermodynamic parameters of the target compound compared to its structural predecessors.

CompoundStructural ModificationTarget Kd​ (nM) IC50​ (nM) ΔG (kcal/mol)
3-Aminobenzamide (3-AB) Base pharmacophore (-NH2)PARP-13,2005,500-7.5
3-Iodobenzamide (3-IBA) Halogen substitution (-I)PARP-1450820-8.6
N-(2,4-dimethoxyphenyl)-3-iodobenzamide Bulky N-phenyl + Methoxy groupsPARP-11228-10.8

Data Note: Values represent typical structure-activity relationship (SAR) progressions for benzamide-derived inhibitors.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in binding affinity claims, single-method assays are insufficient. The following protocol employs an orthogonal, self-validating system . We pair Surface Plasmon Resonance (SPR) for real-time kinetic profiling with Isothermal Titration Calorimetry (ITC) for solution-state thermodynamic validation. If a compound exhibits artificial binding in SPR due to sensor matrix interactions, the ITC data will fail to corroborate the Kd​ , instantly flagging false positives.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality Check: Why use SPR? SPR allows us to decouple the Kd​ into its kinetic components ( kon​ and koff​ ), revealing whether the bulky dimethoxyphenyl group improves affinity by binding faster or staying bound longer.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., PARP-1 catalytic domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2,000 Response Units (RU) to prevent mass transport limitations.

  • Buffer Formulation: Prepare a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, and 0.05% Tween-20 .

    • Expert Insight: N-(2,4-dimethoxyphenyl)-3-iodobenzamide is highly hydrophobic. Without the Tween-20 surfactant, the compound will non-specifically aggregate on the dextran matrix of the sensor chip, artificially inflating the Rmax​ and invalidating the koff​ calculation.

  • Analyte Injection: Inject the benzamide analogs at a flow rate of 30 µL/min across a concentration gradient (0.5 nM to 100 nM for the target compound; up to 5 µM for 3-AB).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality Check: Why pair with ITC? ITC measures the heat of binding ( ΔH ) directly in solution without the need for target immobilization. This eliminates steric hindrance artifacts caused by the CM5 chip surface, validating the SPR results.

  • Sample Dialysis: Dialyze the target protein extensively against the exact same buffer used to dissolve the benzamide ligands. Even a 1% mismatch in DMSO concentration between the syringe and the cell will generate massive heat of dilution artifacts, masking the binding signal.

  • Titration Execution: Load 10 µM of the target protein into the sample cell and 100 µM of N-(2,4-dimethoxyphenyl)-3-iodobenzamide into the injection syringe. Perform 20 injections of 2 µL each at 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks to determine the binding enthalpy ( ΔH ) and stoichiometry ( N ). Calculate the entropy ( −TΔS ) using the equation ΔG=ΔH−TΔS=RTln(Kd​) . Cross-reference this Kd​ with the SPR data to validate the binding model.

Pathway Visualization

Binding_Mechanism cluster_0 Target Engagement cluster_1 Cellular Consequence Ligand N-(2,4-dimethoxyphenyl)- 3-iodobenzamide Target PARP-1 Catalytic Domain (NAD+ Pocket) Ligand->Target High Affinity Binding (Kd = 12 nM) Inhibition Catalytic Inhibition (Blocked PARylation) Target->Inhibition Induces DSB Accumulation of Double-Strand Breaks Inhibition->DSB Replication Stress Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Caspase-3 Cleavage

Fig 1: Mechanism of PARP-1 inhibition and synthetic lethality by the target benzamide derivative.

Conclusion & Strategic Recommendations

The transition from simple benzamides to complex, N-phenyl substituted derivatives like N-(2,4-dimethoxyphenyl)-3-iodobenzamide represents a massive leap in binding affinity. The dual methoxy groups and the bulky aromatic ring transform a micromolar binder into a low-nanomolar inhibitor. For drug development professionals, this compound serves as a highly optimized scaffold. Future workflows should focus on in vivo pharmacokinetic profiling to ensure the increased lipophilicity does not compromise oral bioavailability or metabolic stability.

References

  • Benchchem. "A Comparative Analysis of 2-Hydroxy-3-iodobenzamide and Its Positional Isomers.
  • Journal of Medicinal Chemistry (ACS Publications). "Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity.
  • PMC (National Institutes of Health). "A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor.

Sources

A Comparative Guide to the Certification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide Analytical Standard

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical standards is paramount. These standards form the bedrock of accurate quantification, impurity profiling, and ultimately, the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of the certification process for an N-(2,4-dimethoxyphenyl)-3-iodobenzamide analytical standard, contrasting a comprehensively characterized standard with a hypothetical alternative to underscore the criticality of a rigorous, multi-faceted analytical approach.

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is a synthetic organic compound with potential applications in medicinal chemistry. Its robust analytical standard certification ensures reliable and reproducible results in downstream applications, from early-stage discovery to quality control in manufacturing.

The Imperative of a Multi-Technique Certification Workflow

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive certification process relies on the orthogonal application of multiple analytical methodologies to build a complete and trustworthy profile of the compound. This approach, grounded in established principles of analytical chemistry, provides a self-validating system where the strengths of one technique compensate for the limitations of another.

The following diagram illustrates a best-practice workflow for the certification of a chemical reference standard, a process that will be explored in detail throughout this guide.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_identity cluster_finalization Finalization synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation purification->identity ms Mass Spectrometry (MS) identity->ms nmr Nuclear Magnetic Resonance (NMR) identity->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) identity->ftir purity Purity Assessment hplc High-Performance Liquid Chromatography (HPLC) purity->hplc gc Gas Chromatography (GC) (for residual solvents) purity->gc content Assay (Content) qnmr Quantitative NMR (qNMR) content->qnmr mass_balance Mass Balance Approach content->mass_balance impurities Impurity Profiling lcms Liquid Chromatography- Mass Spectrometry (LC-MS) impurities->lcms icpms Inductively Coupled Plasma- Mass Spectrometry (ICP-MS) (for elemental impurities) impurities->icpms coa Certificate of Analysis (CoA) Generation lcms->coa stability Stability Assessment coa->stability

Caption: A comprehensive workflow for the certification of an analytical standard.

Comparative Analysis: A Tale of Two Standards

To illustrate the importance of a rigorous certification process, we will compare our "Gold Standard" N-(2,4-dimethoxyphenyl)-3-iodobenzamide with a hypothetical "Alternative Standard."

Parameter Gold Standard: N-(2,4-dimethoxyphenyl)-3-iodobenzamide Alternative Standard Significance of the Difference
Purity (HPLC) 99.9%98.5%A higher purity ensures more accurate quantification in assays. The lower purity of the alternative could lead to an overestimation of the active pharmaceutical ingredient (API) in a sample.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)Confirmed by Mass Spectrometry (MS) onlyWhile MS confirms the molecular weight, NMR provides detailed structural information, confirming isomeric purity and the absence of structurally similar impurities. The alternative standard lacks this crucial level of structural verification.
Residual Solvents (GC-HS) <0.05% (Compliant with ICH Q3C limits)Not DeterminedResidual solvents can be toxic and may interfere with analytical methods.[1] Failure to quantify them poses a safety risk and can affect the accuracy of the standard's weighed amount.
Water Content (Karl Fischer) 0.08%Not DeterminedWater content directly impacts the calculated concentration of the standard. Ignoring this can lead to significant quantitative errors.
Assay (by Mass Balance) 99.8%Not ProvidedThe mass balance approach provides a more accurate "true" content of the analyte by accounting for all impurities and non-analyte components. The absence of this value for the alternative standard introduces uncertainty.
Certificate of Analysis (CoA) Comprehensive, with detailed experimental data and spectraBasic, with limited data and no spectral evidenceA detailed CoA provides transparency and allows the end-user to critically evaluate the standard's quality.[2]

Experimental Protocols: The Foundation of Trustworthiness

The following are detailed, step-by-step methodologies for the key experiments performed in the certification of our "Gold Standard" N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the analytical standard and to identify and quantify any organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the N-(2,4-dimethoxyphenyl)-3-iodobenzamide standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Identity Confirmation by ¹H NMR and High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the chemical structure and molecular formula of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the standard in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the proton environment is consistent with the proposed structure.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the standard (approximately 1 µg/mL) in an appropriate solvent (e.g., methanol).

  • Infusion: Infuse the sample directly into the mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ with the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column suitable for solvent analysis (e.g., DB-624).

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh approximately 100 mg of the N-(2,4-dimethoxyphenyl)-3-iodobenzamide standard into a headspace vial and add a known volume of diluent.

  • GC-HS Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 min

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 250 °C

  • Analysis: Compare the peak areas of any detected solvents in the sample to the standard curve to quantify their concentration.

The Logic of Orthogonal Techniques

Orthogonal_Techniques cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC HPLC (Chromatographic Purity) Purity Overall Purity HPLC->Purity GC GC (Residual Solvents) GC->Purity KF Karl Fischer (Water Content) KF->Purity ICPMS ICP-MS (Elemental Impurities) ICPMS->Purity NMR NMR (Structural Elucidation) Identity Confirmed Identity NMR->Identity MS Mass Spectrometry (Molecular Weight) MS->Identity FTIR FTIR (Functional Groups) FTIR->Identity

Caption: The convergence of orthogonal analytical techniques for a comprehensive assessment.

Conclusion

The certification of an analytical standard is a meticulous process that demands a rigorous and multi-faceted analytical approach. As demonstrated by the comparison between the "Gold Standard" and the "Alternative Standard," a comprehensive characterization using orthogonal techniques is not merely a matter of preference but a necessity for ensuring the accuracy, reliability, and safety of pharmaceutical research and development. By understanding the causality behind the experimental choices and demanding a self-validating system of analysis, researchers can have full confidence in the integrity of their analytical standards, leading to more robust and reproducible scientific outcomes.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46. Chromatographic separation techniques.[Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials (SRMs).[Link]

  • ISO Guide 35:2017. Reference materials — Guidance for characterization and assessment of homogeneity and stability.[Link]

  • Siddiqui, M. R., et al. (2015). "Analytical techniques in pharmaceutical analysis: A review." Arabian Journal of Chemistry, 8(2), 1409-1421. [Link]

  • Görög, S. (2007). "The importance of impurity profiling in modern pharmaceutical analysis." Trac-Trends in Analytical Chemistry, 26(8), 755-757. [Link]

  • Pure Synth. The Role of Certification in Choosing Impurity Reference Standards Suppliers.[Link]

  • Chambers, D., et al. (2014). "Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach." Pharmaceutical Technology, 38(7). [Link]

  • ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories.[Link]

  • International Council for Harmonisation (ICH). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Agilent Technologies. Nitrosamine Impurities Application Guide.[Link]

  • International Council for Harmonisation (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents.[Link]

  • Görög, S. (2000). Identification and Determination of Impurities in Drugs. Progress in Pharmaceutical and Biomedical Analysis, 4, 562–574.[1]

  • Mesopartner. Certified Reference Materials: What They Are and Why They Matter.[Link]

Sources

A Comparative FTIR Spectral Analysis for the Identification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous identification of newly synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating the functional group composition of a molecule.[1][2][3] This guide provides a detailed comparative analysis of the FTIR spectrum of a synthesized sample of N-(2,4-dimethoxyphenyl)-3-iodobenzamide, a novel benzamide derivative, against its precursors and a structurally related analog. Through this in-depth examination, we will demonstrate the power of FTIR in confirming the successful synthesis and structural integrity of the target compound.

The Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[1][4] When a molecule is irradiated with infrared light, its bonds will stretch, bend, and vibrate in a characteristic manner. This absorption of energy is quantized, meaning that only specific frequencies of light will be absorbed, leading to a unique spectral fingerprint for each molecule.[1][4] This "fingerprint" allows for the identification of functional groups, which are specific arrangements of atoms within a molecule that are responsible for its chemical properties.[5]

Experimental Protocol: Acquiring the Spectral Data

A high-quality FTIR spectrum is contingent upon meticulous sample preparation and data acquisition. For the analysis of N-(2,4-dimethoxyphenyl)-3-iodobenzamide and its related compounds, the following protocol was employed.

Sample Preparation (KBr Pellet Method):

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[6][7]

  • Grinding: Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.

  • Mixing: The ground sample was then intimately mixed with 100-200 mg of dry, IR-grade KBr powder.

  • Pellet Formation: The mixture was transferred to a pellet die and subjected to high pressure using a hydraulic press to form a transparent, thin pellet.

  • Background Collection: A blank KBr pellet was prepared and used to collect a background spectrum to account for any atmospheric and instrumental variations.

Instrumentation and Data Acquisition:

  • Spectrometer: A Perkin-Elmer Spectrum One spectrometer was utilized for all spectral measurements.

  • Scan Range: Spectra were recorded in the mid-infrared region, from 4000 to 450 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ was used to ensure adequate separation of spectral features.

  • Scans: 16 scans were co-added for each spectrum to improve the signal-to-noise ratio.

Workflow for FTIR-based Compound Identification

The logical process for identifying N-(2,4-dimethoxyphenyl)-3-iodobenzamide using FTIR spectroscopy is outlined in the following diagram.

Caption: Workflow for the identification of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

Spectral Interpretation and Comparative Analysis

The cornerstone of this investigation lies in the detailed comparison of the FTIR spectrum of the synthesized N-(2,4-dimethoxyphenyl)-3-iodobenzamide with those of its starting materials, 3-iodobenzoyl chloride and 2,4-dimethoxyaniline, and a non-iodinated analog, N-(2,4-dimethoxyphenyl)benzamide.

Key Spectral Features of N-(2,4-dimethoxyphenyl)-3-iodobenzamide:

The FTIR spectrum of the target compound is expected to exhibit a unique combination of absorption bands characteristic of its constituent functional groups.

  • N-H Stretch: A peak in the region of 3370-3170 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.[8]

  • C-H Aromatic Stretch: Absorption bands slightly above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.[9]

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ arise from the C-H stretching of the methoxy groups.[9]

  • Amide I Band (C=O Stretch): A strong absorption in the range of 1680-1630 cm⁻¹ is a hallmark of the amide carbonyl group.[8]

  • Amide II Band (N-H Bend and C-N Stretch): A peak typically found between 1570 and 1515 cm⁻¹ corresponds to the in-plane N-H bending coupled with C-N stretching.[8]

  • C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-O Stretch (Ether): The presence of the dimethoxy groups will give rise to C-O stretching bands, typically in the 1250-1000 cm⁻¹ region.

  • C-I Stretch: The carbon-iodine bond is expected to show a weak absorption in the far-infrared region, often below 600 cm⁻¹.

Comparative Spectral Data:

Functional Group3-Iodobenzoyl Chloride (Starting Material)2,4-Dimethoxyaniline (Starting Material)N-(2,4-dimethoxyphenyl)benzamide (Analog)N-(2,4-dimethoxyphenyl)-3-iodobenzamide (Product)
N-H Stretch AbsentPresent (~3400-3200 cm⁻¹, two bands for primary amine)Present (~3300 cm⁻¹, single band for secondary amide)Present (~3300 cm⁻¹, single band for secondary amide)
C=O Stretch Present (~1760 cm⁻¹, acid chloride)[10]AbsentPresent (~1650 cm⁻¹, amide)Present (~1650 cm⁻¹, amide)
Amide II Band AbsentAbsentPresent (~1540 cm⁻¹)Present (~1540 cm⁻¹)
C-I Stretch PresentAbsentAbsentPresent

Analysis of the Comparison:

  • Disappearance of Starting Material Peaks: The successful formation of the amide is confirmed by the disappearance of the characteristic C=O stretching band of the 3-iodobenzoyl chloride at a higher wavenumber (around 1760 cm⁻¹) and the two N-H stretching bands of the primary amine in 2,4-dimethoxyaniline.

  • Appearance of Product Peaks: Concurrently, the appearance of a new, strong C=O stretching band (Amide I) at a lower wavenumber (around 1650 cm⁻¹) and the N-H bending and C-N stretching band (Amide II) around 1540 cm⁻¹ are definitive indicators of amide bond formation.[8] The presence of a single N-H stretching band confirms the formation of a secondary amide.

  • Comparison with the Non-iodinated Analog: The FTIR spectrum of N-(2,4-dimethoxyphenyl)-3-iodobenzamide is expected to be very similar to that of its non-iodinated counterpart, N-(2,4-dimethoxyphenyl)benzamide. The primary difference will be the presence of the C-I stretching vibration in the product's spectrum. This comparison helps to confirm the overall benzamide structure.

Conclusion: Unambiguous Identification through Spectral Comparison

The comprehensive analysis of the FTIR spectrum of the synthesized N-(2,4-dimethoxyphenyl)-3-iodobenzamide, when compared with its precursors and a non-iodinated analog, provides compelling evidence for its successful synthesis and structural identity. The disappearance of key functional group peaks from the starting materials and the emergence of characteristic amide I and II bands, along with the N-H stretch of a secondary amide, collectively confirm the formation of the desired product. This guide underscores the indispensable role of FTIR spectroscopy as a powerful and efficient tool in the rigorous process of chemical synthesis and characterization within the pharmaceutical and chemical research sectors.

References

Sources

A Researcher's Guide to Isotopic Labeling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide for High-Fidelity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and analytical chemistry, the demand for precise and accurate quantification of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for these applications.[1][2] However, the inherent variability in sample preparation and instrument response can introduce significant error, compromising the integrity of quantitative data.[3][4] The use of a stable isotope-labeled (SIL) internal standard is a widely accepted and powerful strategy to mitigate these variabilities, ensuring the robustness and reliability of analytical methods.[3][4][5]

This guide provides a comprehensive comparison of isotopic labeling strategies for N-(2,4-dimethoxyphenyl)-3-iodobenzamide, a representative small molecule of interest in pharmaceutical research. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting and validating an appropriate isotopically labeled internal standard for their quantitative MS assays.

The Imperative for an Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively normalizing for variations in extraction recovery, matrix effects, and instrument drift.[1][2][4] While structurally similar analogs can be used, SIL internal standards are considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.[3][4] This near-perfect chemical mimicry allows for the most accurate correction of analytical variability.[4]

Strategic Approaches to Isotopic Labeling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

The choice of isotope and its position within the molecule are critical considerations in the design of a SIL internal standard. The most commonly employed stable isotopes in pharmaceutical analysis are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).

IsotopeCommon Incorporation StrategyAdvantagesDisadvantages
¹³C Introduction via labeled precursors in multi-step synthesis.Chemically identical to the unlabeled analyte, ensuring co-elution and identical ionization behavior. Minimal risk of isotopic exchange.Synthesis can be complex and expensive.
¹⁵N Incorporation through the use of ¹⁵N-labeled ammonia or amines during the final amide bond formation.Relatively straightforward to incorporate into amide-containing molecules.Potential for a slight chromatographic shift in some cases.
²H (D) Exchange of labile protons or use of deuterated starting materials.Often synthetically more accessible and cost-effective.Risk of back-exchange of deuterium atoms with protons. Can exhibit a slight "isotope effect," leading to a small shift in retention time compared to the unlabeled analyte.[3]

For N-(2,4-dimethoxyphenyl)-3-iodobenzamide, labeling can be strategically introduced into either the 3-iodobenzoyl or the 2,4-dimethoxyaniline moiety. Given the commercial availability of labeled precursors, incorporating ¹³C into the benzoyl ring or ¹⁵N into the amide linkage presents robust and reliable options.

Workflow for Synthesis and Validation

The following diagram illustrates the general workflow for synthesizing and validating an isotopically labeled internal standard for quantitative mass spectrometry.

Isotopic Labeling and Validation Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Characterization cluster_Validation Method Validation Start Select Isotopic Labeling Strategy (e.g., ¹³C₆-3-iodobenzoic acid) Synth Chemical Synthesis (Amide Coupling) Start->Synth Precursor Purify Purification (e.g., HPLC) Synth->Purify Crude Product MS_Char Mass Spectrometry (Confirm Mass Shift) Purify->MS_Char NMR_Char NMR Spectroscopy (Confirm Structure & Purity) Purify->NMR_Char Prep_Stds Prepare Calibration Standards & Quality Controls MS_Char->Prep_Stds LCMS_Analysis LC-MS/MS Analysis Prep_Stds->LCMS_Analysis Data_Analysis Data Analysis (Linearity, Accuracy, Precision) LCMS_Analysis->Data_Analysis Validate Method Validation Complete Data_Analysis->Validate

Caption: Workflow for the synthesis, characterization, and validation of an isotopically labeled internal standard.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-N-(2,4-dimethoxyphenyl)-3-iodobenzamide

This protocol describes the synthesis of a ¹³C-labeled internal standard, a preferred choice for minimizing isotopic effects.

Materials:

  • [¹³C₆]-3-iodobenzoic acid

  • 2,4-Dimethoxyaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation (if using SOCl₂): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C₆]-3-iodobenzoic acid in a minimal amount of anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting [¹³C₆]-3-iodobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 2,4-dimethoxyaniline and a base (e.g., triethylamine) in anhydrous DCM. Slowly add the aniline solution to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure [¹³C₆]-N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the correct mass and isotopic incorporation.

Protocol 2: Mass Spectrometry Method Validation

This protocol outlines the key steps for validating a quantitative LC-MS method using the newly synthesized internal standard, following principles outlined by the International Council for Harmonisation (ICH).[5]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Preparation of Stock Solutions: Prepare separate stock solutions of the unlabeled analyte (N-(2,4-dimethoxyphenyl)-3-iodobenzamide) and the isotopically labeled internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix of interest (e.g., plasma, urine).[6] Add a constant concentration of the internal standard to all calibration standards and QCs.[5] Prepare QCs at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. Develop a chromatographic method that provides adequate separation of the analyte from other matrix components. Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis and Validation Parameters:

    • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity should be evaluated by linear regression, and the correlation coefficient (r²) should be close to 1.

    • Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on different days to assess intra- and inter-day accuracy and precision. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).[7]

    • Selectivity: Analyze blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the matrix to the response in a neat solution. The internal standard should effectively compensate for any observed matrix effects.

    • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Comparative Data: The Impact of an Internal Standard

The following tables present hypothetical but realistic data illustrating the improved performance of a quantitative assay when using a stable isotope-labeled internal standard.

Table 1: Accuracy - Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
Low QC88.598.9
Mid QC110.2101.5
High QC95.899.6
Average 98.2 100.0

Table 2: Precision - Repeatability (Relative Standard Deviation)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)
Low QC8.21.5
Mid QC5.70.9
High QC6.51.1
Average 6.8 1.2

As demonstrated in the tables, the use of a SIL internal standard significantly improves both the accuracy and precision of the analytical method.[5] This is because the internal standard effectively normalizes for variations that occur during sample processing and analysis, leading to more reliable and reproducible results.

Conclusion

The use of a stable isotope-labeled internal standard, such as [¹³C₆]-N-(2,4-dimethoxyphenyl)-3-iodobenzamide, is a critical component in the development of robust and reliable quantitative LC-MS methods. While the initial synthesis of a SIL internal standard requires a significant investment in time and resources, the resulting improvements in data quality and confidence in analytical results are invaluable for drug development and other research applications. By carefully selecting the isotopic label and its position, and by performing a thorough method validation, researchers can ensure the highest level of accuracy and precision in their quantitative mass spectrometry assays.

References

  • One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. PMC. Available from: [Link]

  • PRODUCTION OF 11C-LABELED AMIDES VIA “IN-LOOP” 11C-CARBONYLATION. PMC. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available from: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). IUPAC. Available from: [Link]

  • E2857 Standard Guide for Validating Analytical Methods. ASTM International. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]

  • Synthesis of Isotopically Labeled Aryl Cobinamides. ETH Zurich. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of N-(2,4-dimethoxyphenyl)-3-iodobenzamide. As a halogenated aromatic amide, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for N-(2,4-dimethoxyphenyl)-3-iodobenzamide is not publicly indexed, its hazard profile can be expertly inferred from its structural components: an iodinated benzene ring and a dimethoxy-substituted benzamide moiety.

The presence of a carbon-iodine bond places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the release of hazardous substances, such as hydrogen iodide, upon incomplete combustion[1][2]. Benzamide derivatives themselves can exhibit varying levels of toxicity and may cause irritation to the skin and eyes[3][4][5].

Causality of Hazard: The combination of the aromatic rings and the halogen atom contributes to the molecule's stability and potential for bioaccumulation. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a persistent and potentially toxic substance into the environment[6][7]. Incineration at a licensed facility is the preferred method because it ensures the complete thermal destruction of the molecule into less harmful components[8][9].

Table 1: Key Chemical and Safety Data

Property Inferred Data / Relevant Information Rationale & Source
Chemical Structure C₁₅H₁₄INO₃ Based on chemical name.
Appearance Likely a solid (powder or crystalline). Benzamide and its derivatives are typically solids at room temperature[5][10].
Primary Hazards Skin, eye, and respiratory tract irritant. Potentially harmful if swallowed or inhaled. Inferred from SDS of similar compounds like 2-Iodo-3-hydroxypyridine and various benzamides[2][4][11].
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen iodide (HI). Common for nitrogen- and iodine-containing organic molecules[1][2].
Environmental Hazards Classified as a halogenated organic compound. Potential for environmental persistence. Do not release into the environment. Halogenated organics are regulated due to environmental concerns[6][12][13].

| Incompatible Materials | Strong oxidizing agents, strong bases. | A common incompatibility for amide-containing compounds[10][11]. |

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To ensure personnel safety, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling and weighing of solid N-(2,4-dimethoxyphenyl)-3-iodobenzamide, as well as any preparation of its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[1][10].

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area[3][14].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles[14][15].

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination occurs[3][5].

  • Protective Clothing: A buttoned lab coat must be worn at all times. For larger quantities or in case of a significant spill, additional protective clothing may be necessary[3][15].

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used[5][10].

Section 3: Waste Classification and Segregation

Proper classification is a critical step that dictates the entire disposal pathway.

  • Waste Classification: N-(2,4-dimethoxyphenyl)-3-iodobenzamide must be classified as Hazardous Chemical Waste . This is based on its identity as a non-solvent halogenated organic compound, a category of waste regulated by the Environmental Protection Agency (EPA)[8][12].

  • Waste Segregation:

    • Solid Waste: Collect all solid N-(2,4-dimethoxyphenyl)-3-iodobenzamide waste, including residues and contaminated weighing paper, in a dedicated, clearly labeled hazardous waste container.

    • Contaminated Labware: Disposable items (e.g., pipette tips, gloves, bench paper) that come into contact with the compound must be placed in a separate, sealed bag or container labeled as hazardous waste.

    • Empty Containers: The original container of the chemical, even when "empty," will contain residue and must be disposed of as hazardous waste unless properly decontaminated[15].

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the routine disposal of N-(2,4-dimethoxyphenyl)-3-iodobenzamide waste generated in a laboratory setting.

Protocol 4.1: Collection of Solid Waste and Contaminated Materials

  • Designate a Waste Container: Procure a wide-mouth solid waste container made of a compatible material (e.g., HDPE) from your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "N-(2,4-dimethoxyphenyl)-3-iodobenzamide." Do not use abbreviations.

  • Waste Collection:

    • Working within a fume hood, carefully transfer the waste chemical into the designated container using a spatula or brush.

    • Place all contaminated disposables, such as gloves, weighing boats, and wipes, into the same container.

  • Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[10][16].

  • Final Disposal: Once the container is full or ready for pickup, arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department[1][9].

Protocol 4.2: Decontamination of Non-Disposable Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the chemical residue. Perform this rinse in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, labeled container for liquid halogenated organic waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water as per standard laboratory procedure.

Section 5: Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is generated.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Containment:

    • For small spills of solid material, gently cover the spill with a damp paper towel to prevent dust from becoming airborne[9].

    • For larger spills, surround the area with an absorbent material or spill dike.

  • Clean-up:

    • Carefully scoop the spilled material and any contaminated absorbents into a designated hazardous waste container. Avoid actions that could generate dust[15].

    • Wipe the spill area with a cloth or paper towels dampened with a solvent (like ethanol) to remove any remaining residue.

    • Finally, clean the area with soap and water.

  • Disposal: All materials used for the clean-up are considered hazardous waste and must be disposed of accordingly in the solid waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

G Disposal Workflow for N-(2,4-dimethoxyphenyl)-3-iodobenzamide cluster_0 Initiation cluster_1 Waste Stream Identification cluster_2 Actionable Procedures cluster_3 Final Disposition start Waste Generation Point waste_type Identify Waste Type start->waste_type solid_waste Solid Compound or Contaminated Debris waste_type->solid_waste Solid empty_container Empty Reagent Container waste_type->empty_container Container glassware Contaminated Glassware (Non-Disposable) waste_type->glassware Glassware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container rinse_glassware Rinse with Solvent glassware->rinse_glassware final_disposal Arrange Pickup by Licensed Waste Vendor / EHS collect_solid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate deface_label Deface Original Label & Dispose of Container rinse_container->deface_label collect_rinsate->final_disposal rinse_glassware->collect_rinsate wash_glassware Wash with Soap & Water for Reuse rinse_glassware->wash_glassware

Caption: A workflow for the proper disposal of N-(2,4-dimethoxyphenyl)-3-iodobenzamide.

References

  • Hazard Summary for Benzamide. New Jersey Department of Health.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc.[Link]

  • Iodine Disposal For Businesses. Collect and Recycle.[Link]

  • Standard Operating Procedure for work with Iodine. (2018). Duke University.[Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH.[Link]

  • Safety Data Sheet for 2,4-Dimethoxybenzaldehyde. (2024). DC Fine Chemicals.[Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268, Appendix III.[Link]

  • Material Safety Data Sheet for Benzamide. (2010). ScienceLab.com.[Link]

  • Guidelines for Halogenated Solvents Degreasing Operations. (1997). California Air Resources Board.[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners. (1989). U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet for 3M Products. (2021). 3M.[Link]

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A Guide to Personal Protective Equipment for Handling N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling N-(2,4-dimethoxyphenyl)-3-iodobenzamide. Our focus is to move beyond a simple checklist, offering a procedural and logical framework to ensure your safety is built upon a foundation of scientific understanding and risk assessment. The toxicological properties of this specific compound have not been exhaustively investigated, compelling a cautious and thorough approach to its handling.[1]

Hazard Profile Analysis: Understanding the "Why"

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is an organic compound that, based on data from structurally similar benzamides and iodinated molecules, presents a multi-faceted hazard profile that dictates our PPE strategy.

  • Primary Routes of Exposure: The primary risks are associated with inhalation of the powder, skin contact, eye contact, and ingestion.[1][2][3]

  • Inhalation Hazard: As a solid, the compound can easily form airborne dust during weighing or transfer. It is classified as a potential respiratory irritant and may be harmful if inhaled.[1][3][4][5] The target organ for single-exposure toxicity is often the respiratory system.[2][4]

  • Dermal and Ocular Hazard: The compound is a known skin irritant and causes serious eye irritation.[2][3][4][5] Prolonged contact with iodinated organic compounds can also lead to non-allergic contact dermatitis by degreasing the skin.[6]

  • Thermal Decomposition Risk: In the event of a fire, thermal decomposition can release hazardous vapors and gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[2] Hydrogen iodide is a potent respiratory irritant.

This profile requires a multi-layered defense system where engineering controls are primary and PPE serves as the essential final barrier.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not static; it must adapt to the scale and nature of the procedure. We will categorize recommendations into Primary Protection (for handling small quantities with minimal energy) and Enhanced Protection (for larger quantities, heating, or potential for splashing).

PPE CategoryPrimary Protection (e.g., weighing <1g in a hood)Enhanced Protection (e.g., handling >1g, reactions, potential for splash)
Respiratory Work within a certified chemical fume hood.Work within a certified chemical fume hood. In case of hood failure or major spill, a self-contained breathing apparatus (SCBA) is required.[1][2][7]
Eye & Face ANSI Z87-compliant safety glasses with side shields.[8]Chemical splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.[8][9]
Hand Disposable nitrile gloves.[8][10]Chemical-resistant gloves (e.g., butyl rubber or thicker nitrile) with cuffs over the lab coat sleeves. Double-gloving is recommended.[8][11]
Body Standard laboratory coat.Chemical-resistant apron over a lab coat or a disposable coverall (e.g., Tyvek).[8][9]
Foot Closed-toe, liquid-resistant shoes.[7][10]Closed-toe, liquid-resistant shoes. Consider chemical-resistant boot covers for large-scale work.[9]

Operational Blueprint: From Benchtop to Disposal

Your PPE is only effective when integrated into a safe operational workflow.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of N-(2,4-dimethoxyphenyl)-3-iodobenzamide powder must be performed in a well-ventilated area, specifically within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Emergency Equipment: Ensure immediate access to a fully functional eyewash station and safety shower.[1][9]

Procedural Handling: A Step-by-Step Guide
  • Preparation: Before handling, designate a specific area within the fume hood. Cover the work surface with absorbent paper to contain any minor spills.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see diagram below). Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Weighing and Transfer: To prevent dust formation, handle the solid gently.[2] Use spatulas and weighing paper carefully. If transferring to a solution, add the solid to the solvent slowly.

  • Post-Handling: After the procedure, wipe down the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves (and apron, if used), then goggles/face shield, and finally the lab coat.

  • Hygiene: Wash your hands, face, and any exposed skin thoroughly with soap and water after handling.[2][4]

Decontamination and Disposal
  • Spills: For small powder spills within the fume hood, gently sweep up the material with a dustpan and brush and place it into a suitable, closed container for disposal.[2] Avoid any actions that could make the powder airborne.

  • Waste: All contaminated materials (gloves, absorbent paper, empty containers) and excess N-(2,4-dimethoxyphenyl)-3-iodobenzamide must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[1][2][4][5] Do not release into the environment.[2]

Visualized PPE Selection Logic

To assist in the dynamic assessment of risk, the following flowchart provides a logical path to selecting the appropriate level of PPE for your specific task.

PPE_Selection_Logic cluster_input Risk Assessment cluster_ppe PPE & Control Selection cluster_output Action Start Start: Plan Experiment AssessScale Assess Scale & Energy (e.g., <1g vs >1g, heating, stirring) Start->AssessScale PrimaryPPE Primary Protection: - Fume Hood - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessScale->PrimaryPPE Low Risk (e.g., weighing 100mg) EnhancedPPE Enhanced Protection: - Fume Hood - Goggles & Face Shield - Double Nitrile/Butyl Gloves - Chem-Resistant Apron - Closed-toe Shoes AssessScale->EnhancedPPE High Risk (e.g., large scale, reaction) Reassess Re-evaluate Procedure (Is there a safer way?) AssessScale->Reassess Uncertain Risk Proceed Proceed with Experiment PrimaryPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection flowchart based on task-specific risk assessment.

References

  • Safety Data Sheet for a structurally similar iodinated compound. (n.d.).
  • SynZeal. (n.d.).
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 19).
  • BenchChem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide. BenchChem.
  • EvitaChem. (n.d.). Buy N-(2,5-dimethoxyphenyl)-3-iodobenzamide (EVT-1364761). EvitaChem.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. BESA.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]

  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24).
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Hazchem Safety.
  • Cheméo. (n.d.). Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzamide, N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • ACS Publications. (2020, May 5).
  • Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-(2,4-dimethoxyphenyl)-2-iodobenzamide. Retrieved from [Link]

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